Product packaging for Amino N-methylcarbamate(Cat. No.:CAS No. 42865-89-4)

Amino N-methylcarbamate

Cat. No.: B15473119
CAS No.: 42865-89-4
M. Wt: 90.08 g/mol
InChI Key: AMEYTGBTBNURRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino N-Methylcarbamate (CAS 27108-42-5) is a carbamate derivative with the molecular formula C2H7ClN2O2 and a molecular weight of 126.54 g/mol . This compound is offered as a high-purity reagent for research and development purposes. Carbamates as a chemical class are widely used as reactive intermediates in the textile and polymer industries, and are also known for their application in the synthesis of pharmaceuticals and insecticides . Furthermore, certain N-methyl carbamates are recognized for their activity as acetylcholinesterase (AChE) inhibitors, a mechanism that involves the carbamylation of the serine hydroxyl group in the enzyme's active site, leading to a reversible inhibition of cholinesterase activity . This property makes some carbamate compounds valuable as tools in neurological and biochemical research. Researchers can utilize this specific carbamate in method development, as a building block in synthetic organic chemistry, or for investigative studies in environmental fate and metabolism. This product is intended for use by qualified research professionals only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O2 B15473119 Amino N-methylcarbamate CAS No. 42865-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42865-89-4

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

IUPAC Name

amino N-methylcarbamate

InChI

InChI=1S/C2H6N2O2/c1-4-2(5)6-3/h3H2,1H3,(H,4,5)

InChI Key

AMEYTGBTBNURRX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON

Origin of Product

United States

Foundational & Exploratory

Amino N-Methylcarbamates: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates are a significant class of organic compounds characterized by the presence of a carbamate functional group where the nitrogen atom is substituted with both a methyl group and an amino-containing moiety. This structural motif imparts a unique combination of physicochemical and biological properties, leading to their widespread application in various fields, most notably in agriculture as pesticides and in medicine as therapeutic agents. Their ability to act as mimics of the transition state of amide hydrolysis makes them potent inhibitors of serine hydrolases, such as acetylcholinesterase. This guide provides an in-depth overview of the synthesis, properties, and applications of amino N-methylcarbamates, with a focus on experimental methodologies and data presentation for the scientific community.

Synthesis of Amino N-Methylcarbamates

The synthesis of amino N-methylcarbamates can be achieved through several synthetic routes, primarily involving the reaction of an N-methylated amine with a suitable carbonyl source or through rearrangement reactions.

General Synthetic Routes

One of the most common methods for the synthesis of N-aryl-N-methylcarbamates involves the reaction of an N-methylaniline with a chloroformate. Another versatile method is the Hofmann rearrangement of amides, which proceeds through an isocyanate intermediate that is subsequently trapped by an alcohol.[1] The Curtius rearrangement of acyl azides provides an alternative route to the isocyanate intermediate.[2] Additionally, the reaction of primary amines with dimethyl carbonate in the presence of CO2 has been shown to be an effective method.

A prevalent industrial method for synthesizing aryl N-methylcarbamates involves the reaction of a phenol with phosgene and methylamine.[3]

Experimental Protocols

This procedure is a general method for the synthesis of N-aryl-N-methylcarbamates.

Materials:

  • N-methylaniline

  • Phenyl chloroformate

  • Triethylamine (TEA)

  • Dry diethyl ether

  • Dry hydrogen chloride

  • Heptane

  • Propan-2-ol

  • Standard laboratory glassware

Procedure:

  • Dissolve phenyl chloroformate (5 mmol) in dry diethyl ether (5 mL).

  • In a separate flask, dissolve N-methylaniline (5 mmol) and triethylamine (6 mmol) in diethyl ether (10 mL) at 10 °C.

  • Add the phenyl chloroformate solution dropwise to the N-methylaniline solution over 20 minutes while maintaining the temperature at 10 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Saturate the mixture with dry hydrogen chloride gas.

  • Cool the mixture to 10 °C and filter off the precipitated triethylamine hydrochloride.

  • Evaporate the diethyl ether from the filtrate under reduced pressure.

  • Crystallize the residue from a 4:1 mixture of heptane/propan-2-ol to yield the pure phenyl N-(2-hydroxybenzyl)-N-methylcarbamate.[4]

This method provides a greener alternative to the use of phosgene.

Materials:

  • Aniline

  • Urea

  • Methanol

  • KNO3 modified zeolite HY catalyst

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with aniline (1 molar equivalent), urea (5 molar equivalents), methanol (15 molar equivalents), and the KNO3 modified zeolite HY catalyst (10.7% by weight based on aniline).

  • Seal the reactor and heat to 453 K (180 °C).

  • Maintain the reaction for 5 hours.

  • Cool the reactor to room temperature and release the pressure.

  • Isolate the product, methyl N-phenyl carbamate, by filtration and purification. Over this catalyst, an aniline conversion of 93.1% and a methyl N-phenyl carbamate selectivity of 82.6% can be achieved.[5]

Properties of Amino N-Methylcarbamates

The properties of amino N-methylcarbamates are largely dictated by the nature of the substituents on the amino and carbamate moieties. These compounds are generally stable, with good chemical and proteolytic stability.[6]

Physicochemical Properties

The physicochemical properties of several representative N-methylcarbamates are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
Methyl carbamate C2H5NO275.0754-56176-177Soluble
Ethyl N-methylcarbamate C4H9NO2103.12-170Soluble[7]
Aminocarb C11H16N2O2208.2695.0-Slightly soluble[8]
Carbaryl C12H11NO2201.22142-120 mg/L
Carbofuran C12H15NO3221.25153-154-700 mg/L
Spectroscopic Data

The structural characterization of amino N-methylcarbamates is routinely performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

The 1H and 13C NMR spectra of N-methylcarbamates exhibit characteristic signals. In the 1H NMR spectrum, the N-methyl protons typically appear as a singlet or a doublet (if coupled to an N-H proton) in the range of 2.7-3.0 ppm. The aromatic protons of N-aryl derivatives resonate in the downfield region (7.0-8.0 ppm).

In the 13C NMR spectrum, the carbonyl carbon of the carbamate group is highly deshielded and appears around 155-157 ppm.[4] The N-methyl carbon resonates at approximately 27-30 ppm.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Methyl N-phenylcarbamate 9.60 (s, 1H, NH), 7.46 (d, 2H), 7.26 (t, 2H), 6.97 (t, 1H), 3.70 (s, 3H, OCH3)153.6 (C=O), 139.2, 128.7, 122.3, 118.1 (Aromatic C), 52.2 (OCH3)
Methyl N-cyclohexylcarbamate 6.99 (s, 1H, NH), 3.49 (s, 3H, OCH3), 3.23 (m, 1H), 1.11-1.74 (m, 10H)155.8 (C=O), 50.9, 49.4, 33.7, 25.1, 24.6 (Cyclohexyl C)

The IR spectra of N-methylcarbamates are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1730 cm-1. The N-H stretching vibration of monosubstituted carbamates is observed as a sharp peak around 3300-3400 cm-1. The C-N stretching vibration is found in the 1200-1350 cm-1 region for aromatic amines.[9]

Under electron ionization (EI), N-methylcarbamates often undergo fragmentation through cleavage of the C-O and C-N bonds of the carbamate group. A common fragmentation pathway involves the loss of the alkoxy group followed by the loss of carbon monoxide. Chemical ionization (CI) mass spectrometry often yields a more abundant protonated molecular ion ([M+H]+), which is useful for molecular weight determination.[10]

Biological Activity and Mechanism of Action

Many amino N-methylcarbamates exhibit significant biological activity, primarily as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

The primary mechanism of action for many N-methylcarbamate pesticides and drugs is the inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The inhibition process involves the carbamylation of a serine residue within the active site of the enzyme. The carbamate acts as a substrate mimic, and the carbonyl carbon is attacked by the hydroxyl group of the active site serine. This forms a transient covalent bond, rendering the enzyme inactive. Unlike organophosphates, the carbamylation is reversible, and the enzyme can be regenerated through hydrolysis, although at a much slower rate than the hydrolysis of acetylcholine.[11]

Acetylcholinesterase_Inhibition cluster_pre_inhibition Pre-inhibition State cluster_inhibition Inhibition Process cluster_regeneration Regeneration AChE Acetylcholinesterase (Active) EnzymeInhibitorComplex Enzyme-Inhibitor Complex AChE->EnzymeInhibitorComplex Binding to Active Site Carbamate N-Methylcarbamate Inhibitor Carbamate->EnzymeInhibitorComplex CarbamylatedEnzyme Carbamylated AChE (Inactive) EnzymeInhibitorComplex->CarbamylatedEnzyme Carbamylation of Serine Residue Hydrolysis Spontaneous Hydrolysis CarbamylatedEnzyme->Hydrolysis Slow Hydrolysis->AChE Regeneration of Active Enzyme

References

Amino N-Methylcarbamate: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates are a diverse class of organic compounds characterized by a carbamate functional group with a methyl group attached to the nitrogen and an amino group elsewhere in the molecule. This structural motif is the basis for a wide range of biologically active molecules, from insecticides to pharmaceuticals. Their mechanisms of action are varied and target distinct molecular pathways, making them a subject of ongoing research and development. This technical guide provides an in-depth exploration of the core mechanisms of action of amino N-methylcarbamates, focusing on their roles as acetylcholinesterase inhibitors, modulators of neurotransmitter receptors, and activators of the aryl hydrocarbon receptor.

Acetylcholinesterase Inhibition: The Primary Mechanism for Carbamate Insecticides

The most well-established mechanism of action for many amino N-methylcarbamates, particularly those used as insecticides, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.

Signaling Pathway of Acetylcholinesterase and its Inhibition

The signaling pathway involves the binding of acetylcholine to its receptors, followed by its rapid degradation by AChE. Carbamate insecticides interrupt this process.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh ACh ACh_release->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal Signal Transmission AChR->Signal Inhibited_AChE Carbamylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamate N-Methylcarbamate Insecticide Carbamate->AChE Inhibits

Figure 1: Acetylcholinesterase Inhibition by N-Methylcarbamates.
Quantitative Data: Acetylcholinesterase Inhibition

The potency of N-methylcarbamate insecticides as AChE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundOrganism/Enzyme SourceIC50 (µM)Ki (M⁻¹min⁻¹)Reference(s)
CarbofuranFish (various freshwater)0.174 - 0.203Not Reported[1]
CarbarylFish (various freshwater)> 1.0Not Reported[1]
PhysostigmineElectrophorus electricus (Eel)0.150.001 (Ki in µM)[2]
RivastigmineHuman AChENot Reported3300[3][4][5]
MethomylNot SpecifiedNot ReportedNot Reported
AldicarbNot SpecifiedNot ReportedNot Reported
Experimental Protocol: Determination of IC50 using Ellman's Assay

The Ellman's assay is a widely used spectrophotometric method to determine cholinesterase activity and the potency of inhibitors.

Objective: To determine the IC50 value of an N-methylcarbamate for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-methylcarbamate inhibitor of varying concentrations

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the N-methylcarbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Inhibitor solution at different concentrations (or buffer for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the ATCI substrate to all wells to start the enzymatic reaction.

    • Immediately after adding the substrate, add the DTNB reagent. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

    • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Modulation of Neurotransmitter Receptors: Therapeutic Applications

Certain amino N-methylcarbamates, such as felbamate, are utilized as antiepileptic drugs. Their mechanism of action involves the modulation of key neurotransmitter receptors in the central nervous system, specifically the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.

Signaling Pathways of NMDA and GABA Receptors and their Modulation

Felbamate exhibits a dual mechanism, acting as an antagonist at NMDA receptors and a positive modulator at GABA-A receptors.

Neurotransmitter_Modulation cluster_nmda NMDA Receptor Signaling cluster_gaba GABA-A Receptor Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Excitation Neuronal Excitation Ca_influx->Excitation Felbamate_NMDA Felbamate Felbamate_NMDA->NMDA_R Antagonizes GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Inhibition Neuronal Inhibition Cl_influx->Inhibition Felbamate_GABA Felbamate Felbamate_GABA->GABAA_R Potentiates

Figure 2: Dual Mechanism of Felbamate on NMDA and GABA-A Receptors.
Quantitative Data: NMDA Receptor Antagonism and GABA Receptor Potentiation

CompoundTargetActionIC50 / EC50 (mM)Reference(s)
FelbamateNMDA Receptor (NR1/NR2B)Antagonist0.52 - 0.93[6][7]
FelbamateNMDA Receptor (NR1/NR2A)Antagonist2.6 - 8.56[6][7]
FelbamateNMDA Receptor (NR1/NR2C)Antagonist2.02 - 2.4[7]
FelbamateGABA-A ReceptorPositive ModulatorNot Reported[8]
Experimental Protocol: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a gold-standard electrophysiological technique to study the effect of compounds on ion channels and receptors.

Objective: To characterize the modulatory effects of felbamate on NMDA and GABA-A receptors.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal and external physiological solutions

  • Agonists (NMDA, glycine, GABA)

  • Felbamate solution

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices expressing the receptors of interest.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate internal solution.

  • Giga-seal Formation: Under visual control, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recordings:

    • NMDA Receptor Currents: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply NMDA and its co-agonist glycine to elicit an inward current. Co-apply different concentrations of felbamate to measure the inhibition of the NMDA-induced current.

    • GABA-A Receptor Currents: Clamp the cell at a holding potential near the reversal potential for chloride (e.g., 0 mV with a low intracellular chloride concentration) to record outward currents, or at a more negative potential to record inward currents. Apply GABA to elicit a current. Co-apply felbamate to assess the potentiation of the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of felbamate.

    • For NMDA receptor antagonism, calculate the percentage of inhibition and determine the IC50 value.

    • For GABA-A receptor potentiation, calculate the percentage of potentiation and determine the EC50 value.

Aryl Hydrocarbon Receptor Activation: A Less Characterized Mechanism

Some N-methylcarbamates, such as the insecticide carbaryl, have been shown to activate the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes.

Signaling Pathway of Aryl Hydrocarbon Receptor Activation

Upon binding to a ligand like carbaryl, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression.

AhR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbaryl Carbaryl AhR_complex AhR-Hsp90 Complex Carbaryl->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT Dimer DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_expression Induces

Figure 3: Aryl Hydrocarbon Receptor Activation by Carbaryl.
Quantitative Data: Aryl Hydrocarbon Receptor Activation

Quantitative data on the potency of carbamates as AhR activators are less abundant in the literature compared to their effects on other targets.

CompoundAssay SystemEffectEC50 (µM)Reference(s)
CarbarylRat H4IIE cells (luciferase assay)Increased luminescence (AhR activation)Not Reported[9][10]
CarbarylYeast-based bioassayActivation of target genesNot Reported[11]
Experimental Protocol: Reporter Gene Assay for AhR Activation

Reporter gene assays are commonly used to screen for and characterize compounds that activate the AhR signaling pathway.

Objective: To determine if an N-methylcarbamate can activate the aryl hydrocarbon receptor.

Materials:

  • A cell line stably transfected with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). A common cell line is the rat hepatoma H4IIE cell line.

  • Cell culture medium and supplements.

  • N-methylcarbamate compound to be tested.

  • Positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Treatment:

    • Plate the reporter cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-methylcarbamate compound, a positive control, and a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a new plate.

    • Add the appropriate substrate for the reporter enzyme to each well.

  • Measurement and Data Analysis:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

    • Normalize the reporter activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.

    • Calculate the fold induction of reporter activity for each treatment condition relative to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The amino N-methylcarbamate scaffold is a versatile chemical framework that gives rise to compounds with a range of important biological activities. Their primary and most studied mechanism of action, particularly for insecticidal applications, is the potent and reversible inhibition of acetylcholinesterase. In the realm of therapeutics, compounds like felbamate demonstrate a more complex pharmacology, modulating both excitatory and inhibitory neurotransmission through their actions on NMDA and GABA receptors. Furthermore, the interaction of some N-methylcarbamates with the aryl hydrocarbon receptor highlights a less-explored but potentially significant mechanism with implications for toxicology and cellular regulation. A thorough understanding of these distinct mechanisms is crucial for the continued development of safer and more effective N-methylcarbamate-based compounds for agricultural, industrial, and medicinal purposes. Further research is warranted to fully elucidate the quantitative aspects and detailed molecular interactions governing these diverse biological effects.

References

Chemical structure and formula of Amino N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher, Scientist, or Drug Development Professional,

To provide you with an accurate and in-depth technical guide on "Amino N-methylcarbamate," we require a more precise definition of the chemical structure you are interested in. The name "this compound" is ambiguous and can be interpreted in several ways, leading to different chemical compounds with distinct properties.

For instance, "this compound" could potentially refer to:

  • 1-Methyl-2-aminocarbamate: An amino group attached to the nitrogen atom of the carbamate.

  • (Aminomethyl)carbamic acid, methyl ester: An amino group on the methyl substituent of the carbamate.

  • Other isomers.

Without a specific chemical identifier such as a CAS number, IUPAC name, or a structural representation (e.g., SMILES, InChIKey, or a diagram), it is not possible to provide the detailed and accurate information you have requested, including its chemical structure, formula, experimental protocols, and relevant signaling pathways.

To proceed with your request and ensure the technical guide is relevant to your research, please provide a more specific identifier for the molecule of interest. Once we have this clarification, we will be able to gather the necessary data and generate the comprehensive technical guide you require.

We look forward to your clarification.

Toxicological studies of Amino N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological Profile of Amino N-methylcarbamates

This guide provides a comprehensive overview of the toxicological studies of amino N-methylcarbamates, with a primary focus on the insecticide aminocarb. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The document details the mechanism of action, toxicokinetics, and various toxicity endpoints, supported by quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction to Amino N-methylcarbamates

Amino N-methylcarbamates are a class of organic compounds derived from carbamic acid, characterized by the N-methylcarbamate ester functional group.[1] They are widely used as broad-spectrum insecticides in agriculture and forestry.[2][3] Aminocarb (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a prominent member of this class, used to control pests like Lepidoptera and Coleoptera.[2] Like other carbamates, their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] This action is mechanistically similar to that of organophosphates, but with the key difference of being reversible, which generally leads to a shorter duration of toxicity.[4][5]

Mechanism of Toxicity: Cholinesterase Inhibition

The principal toxic action of N-methylcarbamates is the reversible carbamylation of the acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[5] The resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[4][5]

The carbamyl-AChE complex dissociates more readily than the phosphoryl-AChE complex formed by organophosphates, allowing for the spontaneous reactivation of the enzyme.[4] This reversibility limits the duration of poisoning and creates a wider margin between symptom-producing and lethal doses compared to organophosphates.[4]

Mechanism_of_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Carbamate N-methylcarbamate Accumulation ACh Accumulation ACh->Accumulation Choline Choline + Acetate AChE->Choline Inhibited_AChE Carbamylated AChE (Inactive) Carbamate->AChE Binds to active site Receptors Muscarinic & Nicotinic Receptors Overstimulation Receptor Overstimulation (Cholinergic Crisis) Receptors->Overstimulation Inhibited_AChE->AChE Spontaneous Reactivation Accumulation->Receptors Binds to

Caption: Reversible inhibition of acetylcholinesterase by N-methylcarbamates.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

N-methylcarbamates are readily absorbed via ingestion, inhalation, and dermal contact, although the dermal route tends to be less toxic.[4] Following absorption, they are distributed throughout the body. Aminocarb, for example, is rapidly absorbed and excreted, with no evidence of accumulation.[6]

Metabolism is a key detoxification pathway. In mammals, aminocarb is metabolized through demethylation, hydroxylation, or ester hydrolysis.[6] The primary urinary metabolites are conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol.[6] Excretion is rapid, with studies in miniature swine showing that 96% of an oral dose of aminocarb was excreted in the urine within 48 hours.[6]

Aminocarb_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aminocarb Aminocarb M1 4-(Methylamino)-3-methylphenyl N-methylcarbamate Aminocarb->M1 N-Demethylation M3 4-(Formylamino)-3-methylphenyl N-methylcarbamate Aminocarb->M3 N-Demethylation & Oxidation M4 Hydroxylated Metabolites Aminocarb->M4 Hydroxylation M5 Ester Hydrolysis Products (Phenols) Aminocarb->M5 Ester Hydrolysis M2 4-Amino-3-methylphenyl N-methylcarbamate M1->M2 N-Demethylation Conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) M1->Conjugates Conjugation M2->Conjugates Conjugation M3->Conjugates Conjugation M4->Conjugates Conjugation M5->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Aminocarb in mammals.

Toxicological Profile

Acute Toxicity

Aminocarb and its metabolites exhibit moderate to high acute toxicity. The oral LD50 in rats is approximately 30-50 mg/kg.[6] Notably, some metabolites that retain the intact carbamate ester structure show acute toxicity similar to or greater than the parent compound.[6]

Table 1: Acute Toxicity of Aminocarb

Species Sex Route of Administration LD50 (mg/kg) Reference
Rat M Oral 30 Dubois & Raymund, 1962a[6]
Rat F Oral 50 Dubois & Raymund, 1962a[6]
Rat M Dermal <1000 Kimmerle, 1961[6]
Rat F Dermal 275 Dubois & Raymund, 1962a[6]
Rat M Intraperitoneal (IP) 13 Dubois & Raymund, 1962a[6]
Rat F Intraperitoneal (IP) 13.5 Dubois & Raymund, 1962a[6]
Guinea Pig M Oral 60 Dubois & Raymund, 1962a[6]

| Chicken | F | Oral | 74-75 | Kruckenberg, 1978b; Dubois, 1962[6] |

Table 2: Acute Toxicity of Aminocarb Metabolites

Compound Species Sex Route LD50 (mg/kg) Reference
4-amino-3-methylphenyl-N-methylcarbamate Rat F Oral 18.3 Kimmerle, 1974[6]
4-amino-3-methylphenyl-N-methylcarbamate Mouse F IP 1.6 Abdel-Wahab & Casida, 1967[6]
4-(methylamino)-3-methyl phenyl-N-methylcarbamate Rat F Oral 27.8 Kimmerle, 1974[6]

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate| Mouse | F | IP | 3.0 | Abdel-Wahab & Casida, 1967[6] |

Subchronic and Chronic Toxicity

Long-term studies in rats have shown that high dietary concentrations of aminocarb (e.g., 800 ppm) can lead to retarded weight gain and signs of hypersensitivity.[6] In a 12-week study with beagle dogs, dietary levels of 200 ppm and above resulted in liver changes and reduced spermatogenesis.[6]

Genotoxicity and Mutagenicity

Studies on the genotoxicity of N-methylcarbamates have produced mixed results. One study on methylcarbamate found no mutagenic activity in the Ames test with Salmonella typhimurium strain TA98, with or without metabolic activation.[7] However, the same study reported that methylcarbamate caused DNA damage in L5178Y mouse lymphoma cells in the comet assay.[7] It did not, however, increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.[7] N-nitrosated derivatives of N-methylcarbamates have been shown to be highly mutagenic.[8]

Table 3: Genotoxicity Profile of Methylcarbamate

Assay Type Cell Line / Strain Metabolic Activation Result Reference
Ames Test S. typhimurium TA98 With & Without S9 Negative [7]
Comet Assay L5178Y cells With & Without S9 Positive (Significant DNA damage) [7]

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative |[7] |

Carcinogenicity

The National Toxicology Program (NTP) conducted two-year gavage studies of methyl carbamate in F344/N rats and B6C3F1 mice.[9][10] The results of these long-term studies did not provide clear evidence of carcinogenic activity. Earlier, short-duration experiments with methyl carbamate were deemed inadequate to evaluate its carcinogenicity.[11]

Reproductive and Developmental Toxicity

A three-generation reproduction study in Sprague-Dawley rats fed aminocarb at dietary doses of 0, 100, 200, and 800 ppm was conducted.[6] At the highest dose (800 ppm), effects such as slight hypersensitivity and retarded weight gain were observed in all generations.[6] However, the study did not report significant effects on reproductive parameters at lower doses.

Key Experimental Protocols

Three-Generation Reproduction Study (Aminocarb)
  • Objective: To assess the effects of aminocarb on reproductive function and offspring development over multiple generations.

  • Species: Sprague-Dawley rats.

  • Groups: Four groups of 10 males and 20 females each.

  • Dosage: Aminocarb was administered in the diet at concentrations of 0 (control), 100, 200, and 800 ppm.

  • Procedure:

    • Parental (F0) Generation: Treatment began when rats were approximately 75 days old and continued through mating, gestation, and lactation.

    • F1 Generation: Pups from the F0 generation were selected to become the parents of the F2 generation. They were maintained on the same dietary concentrations.

    • F2 Generation: Pups from the F1 generation were similarly selected to produce the F3 generation.

  • Endpoints: Fertility, gestation length, litter size, pup viability, pup weight, and general health of parents and offspring were monitored. Gross and histopathological examinations were performed.[6]

In Vitro Micronucleus Assay (Methylcarbamate)
  • Objective: To evaluate the potential of a substance to induce chromosomal damage.

  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Procedure:

    • Exposure: CHO cells were exposed to methylcarbamate at concentrations of 1250, 2500, and 5000 µg/ml for 4 hours, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • Recovery: After exposure, cells were washed and incubated in a fresh medium containing cytochalasin-B to block cytokinesis, resulting in binucleated cells.

    • Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

    • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) was scored in binucleated cells.

  • Controls: A solvent control (e.g., DMSO) and a positive control (e.g., cyclophosphamide) were included.[7]

Comet Assay (Single Cell Gel Electrophoresis)
  • Objective: To detect DNA strand breaks in individual cells.

  • Cell Line: L5178Y mouse lymphoma cells.

  • Procedure:

    • Exposure: Cells were exposed to methylcarbamate (1250, 2500, 5000 µg/ml) for 2 hours, with and without S9 metabolic activation.

    • Embedding: Cells were suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Slides were immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

    • Staining and Visualization: DNA was stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.

    • Analysis: The extent of DNA damage was quantified by measuring the length and intensity of the comet tail using image analysis software.[7]

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Assays Start Test Compound (Amino N-methylcarbamate) Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Comet DNA Damage Assessment (Comet Assay) Start->Comet Micronucleus Chromosomal Damage Assessment (Micronucleus Test) Start->Micronucleus Result_Ames Result: Mutagenicity Potential Ames->Result_Ames Result_Comet Result: DNA Strand Breaks Comet->Result_Comet Result_Micronucleus Result: Clastogenicity / Aneugenicity Micronucleus->Result_Micronucleus Assessment Hazard Identification & Risk Assessment Result_Ames->Assessment Result_Comet->Assessment Result_Micronucleus->Assessment

Caption: A typical workflow for in vitro genotoxicity assessment.

Conclusion

Amino N-methylcarbamates, exemplified by aminocarb, are effective insecticides whose toxicity is primarily driven by the reversible inhibition of acetylcholinesterase. They are rapidly metabolized and excreted, showing little potential for bioaccumulation. Acute toxicity is moderate to high, and some metabolites can be as or more toxic than the parent compound. Genotoxicity studies suggest a potential for DNA damage under certain conditions, although mutagenicity in bacterial assays may be negative. Long-term studies have not provided clear evidence of carcinogenicity. This guide summarizes key toxicological data and methodologies, providing a technical foundation for researchers and safety assessors working with this class of compounds.

References

The Genesis of a Class: An In-depth Technical Guide to the History and Discovery of N-Methylcarbamate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and discovery of N-methylcarbamate compounds, from their natural origins to their development as crucial pharmaceuticals and widespread insecticides. This document details the key scientific breakthroughs, presents comparative quantitative data, and outlines the experimental protocols that have been fundamental to the understanding and application of this important class of molecules.

From the Calabar Bean to the Laboratory: The Early History

The story of N-methylcarbamates begins with the discovery of physostigmine (also known as eserine), a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). West African communities traditionally used the bean in trials by ordeal. In the mid-19th century, European scientists began to investigate its pharmacological properties, recognizing its potent effects on the nervous system.

The groundbreaking moment in the history of N-methylcarbamates was the elucidation of physostigmine's structure and its subsequent total synthesis. In a landmark achievement, chemists Percy Lavon Julian and Josef Pikl successfully synthesized physostigmine in 1935.[1] This accomplishment was not only a triumph of synthetic organic chemistry but also made the compound more accessible for medical use, particularly in the treatment of glaucoma.[2][3]

The Rise of Synthetic N-Methylcarbamates: A New Era of Insecticides

The understanding of physostigmine's biological activity as a cholinesterase inhibitor paved the way for the development of synthetic N-methylcarbamate analogs. Scientists recognized the potential of this chemical class to act as potent insecticides by targeting the nervous systems of insects.

The 1930s saw the initial synthesis of aliphatic esters of carbamic acid, which were first explored as fungicides.[4] A significant breakthrough occurred in 1958 when Union Carbide commercially introduced carbaryl, the first highly successful N-methylcarbamate insecticide.[5][6] This was followed by the synthesis of aldicarb in 1965 by Payne and Weiden, which was brought to market in 1970.[7][8] These synthetic compounds offered advantages over existing pesticides, including a broader spectrum of activity and, in some cases, lower environmental persistence compared to organochlorines.

Mechanism of Action: Reversible Cholinesterase Inhibition

N-methylcarbamate compounds exert their biological effects, both therapeutic and toxic, primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The N-methylcarbamate group acts as a "pseudo-substrate" for AChE. The carbamate moiety is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. However, unlike the irreversible phosphorylation caused by organophosphate insecticides, the carbamoylation is reversible. The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. This reversible inhibition is a key characteristic of N-methylcarbamates and influences their duration of action and toxicological profile.

Below is a diagram illustrating the cholinergic signaling pathway and the inhibitory action of N-methylcarbamates.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh 3. ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle 2. Ca²⁺ Influx nerve_impulse Nerve Impulse nerve_impulse->Ca_channel 1. Arrival AChE Acetylcholinesterase (AChE) ACh->AChE 6. ACh Hydrolysis (Termination) AChR Acetylcholine Receptor (AChR) ACh->AChR 4. Receptor Binding NMC N-Methylcarbamate NMC->AChE 7. Inhibition response Cellular Response AChR->response 5. Signal Transduction Synthesis_Workflow start Start dissolve Dissolve 1-Naphthol in Dry Ether start->dissolve add_reagents Add Triethylamine and Methyl Isocyanate Solution dissolve->add_reagents reflux Reflux for 15 minutes add_reagents->reflux cool Cool in Ice Bath reflux->cool filter Vacuum Filtration cool->filter dry Air Dry Crystals filter->dry end End (Carbaryl) dry->end AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, Inhibitor, ATCI, DTNB) start->prepare_reagents plate_setup Pipette Buffer, AChE, and Inhibitor into 96-well plate prepare_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Add ATCI Substrate pre_incubate->add_substrate measure_absorbance Kinetic Absorbance Measurement (412 nm) add_substrate->measure_absorbance analyze_data Data Analysis (Calculate % Inhibition, Determine IC₅₀) measure_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to Amino N-methylcarbamate Derivatives and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamate derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. The presence of the N-methylcarbamate moiety (-OC(O)NHCH₃) confers unique chemical and physical properties that have been exploited in the design of numerous therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological functions, mechanisms of action, and experimental protocols related to this important class of molecules. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed resource to support further investigation and innovation in this field.

Chemical Properties and Synthesis

The carbamate group is isosteric to the ester and amide functionalities, exhibiting a planar structure with delocalized electrons across the N-C-O system. This imparts a degree of conformational rigidity and the ability to participate in hydrogen bonding, which are crucial for interactions with biological targets.

The synthesis of this compound derivatives can be achieved through several routes. A common method involves the reaction of an amino alcohol with methyl isocyanate. However, due to the high toxicity of methyl isocyanate, alternative, safer methods have been developed. These often involve the use of methyl isocyanate equivalents or multi-step procedures that avoid its direct handling.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an this compound derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Amino Alcohol, Methylating Agent) Reaction Carbamoylation Reaction Start->Reaction Reagents, Solvent, Temperature, Time Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization/Precipitation Chromatography->Crystallization Characterization Structural Characterization (NMR, MS, IR) Crystallization->Characterization Purity Purity Assessment (HPLC, TLC) Characterization->Purity Final_Product Pure this compound Derivative Purity->Final_Product G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ChAT Choline Acetyltransferase (ChAT) ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Vesicle Synaptic Vesicle with ACh ACh_vesicle->Vesicle Release ACh Release Vesicle->Release Action Potential ACh ACh Release->ACh AChR Acetylcholine Receptor (Muscarinic/Nicotinic) Signal Signal Transduction AChR->Signal Neuronal Response ACh->AChR AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_reuptake Choline Transporter Choline_reuptake->Choline Choline_cleft->Choline_reuptake Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition G cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens Excitotoxicity Neuronal Excitation & Excitotoxicity Ca_influx->Excitotoxicity Felbamate Felbamate Felbamate->NMDA_Receptor Antagonizes Glycine Site G cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Neuronal Inhibition & Hyperpolarization Cl_influx->Hyperpolarization Felbamate Felbamate Felbamate->GABA_A_Receptor Potentiates

An In-depth Technical Guide on the Solubility and Stability of Amino N-methylcarbamate (Aldicarb)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Amino N-methylcarbamate, commonly known as Aldicarb. Aldicarb is a carbamate pesticide that has been extensively studied due to its high efficacy and potential environmental impact. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its formulation, environmental fate assessment, and the development of analytical methods for its detection.

Physicochemical Properties

Aldicarb [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate is a white crystalline solid with a slightly sulfurous odor. It is a systemic insecticide, acaricide, and nematicide.[1][2]

Table 1: General Physicochemical Properties of Aldicarb

PropertyValueReference(s)
Chemical Formula C₇H₁₄N₂O₂S[3]
Molecular Weight 190.27 g/mol [3]
Melting Point 98-100 °C[1]
Vapor Pressure 1.3 x 10⁻⁵ Pa at 25°C[1]
log Kow 1.359[4]

Solubility Profile

The solubility of Aldicarb is a critical parameter influencing its environmental mobility and bioavailability. It is moderately soluble in water and shows higher solubility in various organic solvents.

Aqueous Solubility

The aqueous solubility of Aldicarb is temperature-dependent.

Table 2: Aqueous Solubility of Aldicarb at Different Temperatures

Temperature (°C)Solubility (g/L)Reference(s)
104.0[3]
206.0[5][6]
256.0[7]
309.0[3]
5014.0[3]
Solubility in Organic Solvents

Aldicarb exhibits good solubility in a range of organic solvents.

Table 3: Solubility of Aldicarb in Organic Solvents at 20-25°C

SolventSolubility (g/L)Reference(s)
Acetone350[1][4]
Benzene150[1][4]
Chloroform350[4][5]
Dichloromethane300[1]
Ethanol (95%)>100[4]
HeptaneInsoluble[1]
Toluene100[4][5]
Xylene50[1]

Stability Profile

The stability of Aldicarb is significantly influenced by pH, temperature, and the presence of oxidizing agents. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline media.

pH-Dependent Hydrolysis

Hydrolysis is a major degradation pathway for Aldicarb, and its rate is highly dependent on the pH of the medium.

Table 4: Hydrolysis Half-life of Aldicarb at Various pH and Temperatures

pHTemperature (°C)Half-life (days)Reference(s)
4.020131[8]
5.5153240[3][8]
6.020560[4]
7.5151900[8]
8.2Ambient69[5]
8.5Ambient43[5]
9.0254.1 (photolysis)[9]
>1215< 1 (minutes)[5]
Thermal Degradation

Aldicarb decomposes at temperatures above 100 °C.[1][3] Thermal degradation studies show a significant weight loss around 150 °C.[10]

Oxidative Degradation

Aldicarb is readily oxidized at the sulfur atom to form Aldicarb sulfoxide, which is then more slowly oxidized to Aldicarb sulfone.[1][3] These metabolites are also of toxicological concern.[4]

Experimental Protocols

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, and is suitable for substances with solubility above 10⁻² g/L.[11][12][13]

4.1.1 Materials and Equipment

  • Analytical balance

  • Glass flasks with stoppers

  • Constant temperature water bath with shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Aldicarb analytical standard

  • Reagent grade water

4.1.2 Procedure

  • Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of Aldicarb to a known volume of water in a flask. Shake vigorously for 10 minutes and visually inspect for undissolved particles. If dissolved, add more Aldicarb until saturation is apparent. This helps determine the appropriate amount of substance and water for the definitive test.[14]

  • Definitive Test:

    • Weigh an excess amount of Aldicarb (at least five times the amount estimated to saturate the chosen volume of water) into three separate flasks.

    • Add a precise volume of reagent grade water to each flask.

    • Place the flasks in a constant temperature water bath shaker set at the desired temperature (e.g., 20 °C).

    • Shake the flasks for a sufficient time to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of Aldicarb in the aqueous phase remains constant.[15]

  • Sample Preparation:

    • After equilibration, stop the shaking and allow the flasks to stand in the water bath for at least 24 hours to allow for the separation of undissolved material.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved Aldicarb from any solid particles by either centrifugation at a controlled temperature or filtration through a 0.45 µm filter. Ensure the separation method does not alter the concentration.

  • Analysis:

    • Quantify the concentration of Aldicarb in the clear aqueous phase using a validated HPLC-UV method (see Protocol 4.2).

    • Prepare a calibration curve using standard solutions of Aldicarb of known concentrations.

  • Data Reporting:

    • Report the mean solubility value from the three replicate flasks, along with the standard deviation.

    • Specify the temperature at which the solubility was determined.

Protocol for Stability-Indicating HPLC Method for Aldicarb and its Degradation Products

This method is designed to separate and quantify Aldicarb from its primary degradation products, Aldicarb sulfoxide and Aldicarb sulfone.[16][17][18]

4.2.1 Materials and Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone analytical standards

  • HPLC-grade acetonitrile and water

  • 0.2 µm filters for sample and mobile phase filtration

4.2.2 Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a suitable initial composition (e.g., 90% A, 10% B).

    • Implement a linear gradient to increase the percentage of mobile phase B over time to elute all compounds of interest. A representative gradient could be:

      • 0-15 min: 10% to 50% B

      • 15-20 min: 50% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to initial conditions (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4.2.3 Procedure for Stability Study

  • Sample Preparation:

    • Prepare stock solutions of Aldicarb in a suitable solvent (e.g., acetonitrile).

    • For hydrolysis studies, spike the Aldicarb stock solution into buffer solutions of different pH values (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis.

    • For thermal stability studies, subject the solutions to different temperatures for specified durations.

    • For photostability studies, expose the solutions to a controlled light source.

  • Analysis:

    • At predetermined time points, withdraw aliquots from the stability samples.

    • Filter the samples through a 0.2 µm filter before injection into the HPLC system.

    • Analyze the samples using the established HPLC method.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone based on the retention times of the analytical standards.

    • Calculate the degradation of Aldicarb and the formation of its degradation products over time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of Aldicarb under each condition.

Degradation Pathways and Mechanisms

The primary degradation pathways for Aldicarb in the environment are oxidation and hydrolysis.

Aldicarb_Degradation_Pathway Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Oxidation (fast) Hydrolysis_Products Hydrolysis Products (Oximes, Nitriles, etc.) Aldicarb->Hydrolysis_Products Hydrolysis Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Oxidation (slow) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Caption: Oxidative and hydrolytic degradation pathways of Aldicarb.

The initial and rapid oxidation of the sulfur atom in Aldicarb leads to the formation of Aldicarb sulfoxide.[19] This is followed by a slower oxidation to Aldicarb sulfone.[19] Both Aldicarb and its oxidative metabolites can undergo hydrolysis of the carbamate ester bond, which is the primary detoxification pathway, leading to the formation of less toxic oximes and nitriles.[20] The rate of hydrolysis is significantly accelerated under alkaline conditions.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like Aldicarb.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Prep Prepare Supersaturated Solution Sol_Equilibrate Equilibrate (Shake-Flask) Sol_Prep->Sol_Equilibrate Sol_Separate Separate Solid/Liquid Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Aqueous Phase (HPLC) Sol_Separate->Sol_Analyze Sol_Calc Calculate Solubility Sol_Analyze->Sol_Calc Stab_Prep Prepare Solutions (various pH, temp) Stab_Incubate Incubate under Stressed Conditions Stab_Prep->Stab_Incubate Stab_Sample Sample at Time Intervals Stab_Incubate->Stab_Sample Stab_Analyze Analyze Samples (HPLC) Stab_Sample->Stab_Analyze Stab_Calc Determine Degradation Kinetics & Half-life Stab_Analyze->Stab_Calc Start Compound Characterization cluster_solubility cluster_solubility Start->cluster_solubility cluster_stability cluster_stability Start->cluster_stability

Caption: General workflow for solubility and stability testing.

This workflow begins with the initial characterization of the compound, followed by parallel assessments of its solubility and stability under various conditions. The analytical quantification in both workflows is typically performed using a stability-indicating HPLC method.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound (Aldicarb). The provided data, presented in clear tabular formats, along with detailed experimental protocols and visual diagrams of degradation pathways and workflows, offer a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. A thorough understanding of these properties is essential for predicting the environmental behavior of Aldicarb, developing effective analytical and remediation strategies, and ensuring its safe and appropriate use.

References

Spectroscopic Profile of Amino N-methylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Amino N-methylcarbamate. Due to the limited availability of direct experimental data for this specific compound, this document presents an inferred spectroscopic profile based on data from closely related analogs, such as methyl carbamate, and established principles of spectroscopic analysis for small organic molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are extrapolated from spectroscopic data of analogous compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) HzNotes
-NH₂2.0 - 4.0Broad Singlet-Chemical shift is concentration and solvent dependent.
-NH -CH₃4.5 - 5.5Broad Singlet-Chemical shift is concentration and solvent dependent.
-NH-CH₃ 2.7 - 2.9Singlet-
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ) ppm (Predicted)Notes
C =O157 - 159The carbonyl carbon of the carbamate group.[1][2]
-NH-C H₃27 - 30
Table 3: Key Infrared (IR) Absorption Bands for this compound
Functional GroupAbsorption Range (cm⁻¹) (Predicted)IntensityVibration
N-H Stretch (Amine)3400 - 3200Medium (two bands)Asymmetric and symmetric stretching
N-H Stretch (Amide)3350 - 3150MediumStretching
C=O Stretch (Carbonyl)1720 - 1680StrongStretching
C-N Stretch1350 - 1200MediumStretching
N-H Bend1650 - 1550MediumBending
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z (Predicted)Ion (Predicted)Notes
90[M]⁺Molecular Ion
75[M - NH]⁺Loss of an amino group radical.
59[M - NH₂-CH₃]⁺Loss of the N-methylamino group.
44[CO₂]⁺ or [H₂NCO]⁺Characteristic fragment of carbamates.
31[CH₃NH₂]⁺N-methylaminium cation.
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
λmax (nm) (Predicted)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)TransitionSolvent
~200 - 220Lown → σ*Non-polar solvent (e.g., Hexane)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing: The instrument software will process the data to generate the mass spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.

  • Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance of the analyte. The wavelength of maximum absorbance (λmax) can be determined from the spectrum.

Visualizations

Logical Relationship of Spectroscopic Methods

Spectroscopic_Analysis_Logic Logical Flow of Spectroscopic Information for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Provided NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (C=O, N-H) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight UV UV-Vis Spectroscopy Conjugation Electronic Transitions (Conjugation) UV->Conjugation Structure This compound Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure Conjugation->Structure

Caption: Relationship between spectroscopic methods and the structural information they provide.

General Experimental Workflow

Experimental_Workflow General Workflow for Spectroscopic Analysis SamplePrep Sample Preparation (Dissolving/Preparing Sample) InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Running the Experiment) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Baseline Correction, etc.) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation/ Confirmation SpectralAnalysis->StructureElucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: HPLC Analysis of Amino N-methylcarbamate in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insects and other pests.[1][2] Due to their potential toxicity to the nervous system, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities.[1] Accurate and sensitive analytical methods are therefore essential for monitoring N-methylcarbamate residues in food to ensure consumer safety. This application note details a robust and reliable method for the determination of amino N-methylcarbamates in diverse food samples using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, a technique widely adopted and recognized by bodies such as the U.S. Environmental Protection Agency (EPA).[2] An alternative, highly sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also discussed.

Principle

The primary HPLC method involves a reversed-phase chromatographic separation of N-methylcarbamates.[2] Following separation, the carbamates are hydrolyzed in a post-column reaction with a strong base to form methylamine. The resulting methylamine is then derivatized with o-phthalaldehyde (OPA) and 2-mercaptoethanol to produce a highly fluorescent isoindole, which is detected by a fluorescence detector.[1][2] This post-column derivatization technique enhances both the sensitivity and selectivity of the analysis.[2] LC-MS/MS provides an alternative with high sensitivity and specificity, particularly useful for complex food matrices.[3][4]

Experimental Protocols

1. Sample Preparation

A multi-residue method involving solvent extraction followed by Solid-Phase Extraction (SPE) cleanup is a common and effective approach for various food matrices.[1][5][6]

a. Solid Food Samples (e.g., Fruits, Vegetables, Grains)

  • Homogenization: Weigh a representative portion (e.g., 10-20 g) of the food sample and homogenize it.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile or dichloromethane) to the homogenized sample.[1] Blend at high speed for 2-3 minutes.

  • Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter.[1]

  • Solvent Evaporation: Evaporate the solvent from the extract, for example, using a rotary vacuum evaporator, until almost dry.[1]

  • Reconstitution: Redissolve the residue in a small volume of a suitable solvent, such as dichloromethane.[1]

  • SPE Cleanup: Condition an aminopropyl-bonded silica (SPE-NH2) cartridge.[1] Pass the reconstituted extract through the cartridge. Elute the carbamates with a mixture of dichloromethane and methanol (e.g., 99:1 v/v).[1]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a precise volume of acetonitrile/water mixture (e.g., 90:10 v/v) for HPLC analysis.[1]

b. Liquid Food Samples (e.g., Juices)

  • SPE Concentration: Pass a known volume (e.g., 10 mL) of the liquid sample through a conditioned C18 SPE cartridge.[1]

  • Washing: Wash the cartridge with water to remove interfering substances.[1]

  • Elution: Elute the preconcentrated analytes from the cartridge using acetone.[1]

  • Solvent Exchange and Cleanup: Treat the resulting eluate in the same manner as the extract from solid samples (steps 4-7 above), including the SPE-NH2 cleanup.[1]

An alternative to traditional extraction is the Matrix Solid-Phase Dispersion (MSPD) method, which combines sample homogenization, extraction, and cleanup into a single step.[1][4]

2. HPLC with Post-Column Derivatization and Fluorescence Detection

This method is based on the principles outlined in US EPA Method 531.1.[2]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector is required.

  • Analytical Column: Waters Carbamate Analysis column or equivalent C18 reversed-phase column.[1]

  • Mobile Phase: A ternary gradient of water, methanol, and acetonitrile.[1]

  • Post-Column Derivatization:

    • Hydrolysis: The column eluent is mixed with a strong base (e.g., NaOH) and heated (e.g., at 80 °C) to hydrolyze the N-methylcarbamates to methylamine.[1][2]

    • Derivatization: The hydrolyzed stream is then mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer to form the fluorescent derivative.[1][2]

  • Fluorescence Detection:

    • Excitation Wavelength: 339 nm[1]

    • Emission Wavelength: 445 nm[1]

3. LC-MS/MS Analysis

For higher sensitivity and confirmatory analysis, LC-MS/MS is a powerful alternative.[3][7]

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[4][8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification of target analytes.[3][7]

Data Presentation

The following tables summarize the quantitative data for the analysis of N-methylcarbamates in food samples based on the described methods.

Table 1: HPLC Method Performance for N-methylcarbamates

AnalyteRecovery (%)RSD (%)LOQ (µg/kg)
Aldicarbsulfone95.48.50.07
Methomyl94.19.24.8
Aldicarb80.19.40.7
Carbofuran85.08.50.9
Pirimicarb88.29.60.5
(Data sourced from a study on various food matrices)[9]

Table 2: LC-MS/MS Method Performance for Carbamates in Vegetables

AnalyteLinear Range (µg/kg)Recovery (%) (at 10 µg/kg)RSD (%)
Methomyl5–200> 0.99698.606.54
Aldicarb5–200> 0.99691.008.52
Carbaryl5–200> 0.996102.405.38
Carbosulfan5–200> 0.997100.209.75
(Data adapted from a laboratory validation study)[7]

Table 3: Recoveries of Carbamates from Fruit and Vegetable Juices using QuEChERS and LC/MS/MS

AnalyteRecovery (%)RSD (%)
Aldicarb95.52.5
Carbaryl98.72.1
Carbofuran96.22.3
Methomyl92.83.1
(Data indicates method recoveries ranged from 74.4 to 111.0% with relative standard deviations between 1.4 and 4.1%)[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_reception Sample Reception homogenization Homogenization sample_reception->homogenization extraction Solvent Extraction homogenization->extraction cleanup SPE Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc_separation HPLC Separation reconstitution->hplc_separation post_column Post-Column Derivatization hplc_separation->post_column detection Fluorescence Detection post_column->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for HPLC analysis of N-methylcarbamates.

sample_preparation_detail start Homogenized Food Sample extraction Add Acetonitrile Blend/Vortex start->extraction centrifuge Centrifuge and Filter extraction->centrifuge evaporate1 Evaporate Solvent centrifuge->evaporate1 reconstitute1 Reconstitute in Dichloromethane evaporate1->reconstitute1 spe_cleanup SPE-NH2 Cleanup reconstitute1->spe_cleanup elution Elute with Dichloromethane:Methanol spe_cleanup->elution evaporate2 Evaporate Eluate elution->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 end Ready for HPLC Injection reconstitute2->end

References

Application Notes and Protocols: Amino N-methylcarbamate (Aminocarb) as an Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates, exemplified by Aminocarb, represent a class of carbamate insecticides effective against a range of insect pests.[1][2] Aminocarb, chemically known as 4-(Dimethylamino)-3-methylphenyl methylcarbamate, has been notably utilized in forestry to control lepidopterous larvae, particularly the spruce budworm (Choristoneura fumiferana), and in agriculture to protect various crops.[1][3] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of Aminocarb as an insecticide.

Physicochemical Properties of Aminocarb

PropertyValueReference
Chemical Formula C₁₁H₁₆N₂O₂[2]
Molar Mass 208.261 g·mol⁻¹[2]
Appearance White crystalline solid[2]
Melting Point 93-94 °C
Solubility in water Slightly soluble[3]
Solubility in other solvents Soluble in polar organic solvents; moderately soluble in aromatic solvents.[2]
Vapor Pressure 1.88 x 10⁻⁶ mm Hg[2]

Mechanism of Action

Amino N-methylcarbamates, including Aminocarb, function as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE by Aminocarb is a reversible process involving the carbamylation of the enzyme's active site. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Aminocarb Aminocarb Aminocarb->AChE reversibly inhibits AChE->ACh hydrolysis blocked Continued_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continued_Stimulation leads to Paralysis_Death Paralysis_Death Continued_Stimulation->Paralysis_Death results in Paralysis & Death AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Acetylthiocholine Iodide (ATCI) - AChE Enzyme Solution - Aminocarb Solutions (various concentrations) Add_Buffer Add 140 µL Phosphate Buffer to wells Prepare_Reagents->Add_Buffer Add_Aminocarb Add 10 µL Aminocarb solution (or solvent for control) Add_Buffer->Add_Aminocarb Add_AChE Add 10 µL AChE solution Add_Aminocarb->Add_AChE Incubate_1 Incubate for 10 min at 25°C Add_AChE->Incubate_1 Add_DTNB Add 10 µL DTNB solution Incubate_1->Add_DTNB Add_ATCI Add 10 µL ATCI solution to initiate reaction Add_DTNB->Add_ATCI Incubate_2 Incubate for 10 min at room temperature Add_ATCI->Incubate_2 Read_Absorbance Read absorbance at 412 nm Incubate_2->Read_Absorbance Calculate_Inhibition Calculate % Inhibition: %I = [(A_control - A_sample) / A_control] x 100 Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value from dose-response curve Calculate_Inhibition->Determine_IC50 HPLC_Residue_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection & Quantification Homogenize_Sample Homogenize sample (e.g., plant tissue, soil) Extract_Solvent Extract with a suitable solvent (e.g., acetonitrile) Homogenize_Sample->Extract_Solvent Cleanup Perform solid-phase extraction (SPE) cleanup if necessary Extract_Solvent->Cleanup Concentrate Concentrate the extract Cleanup->Concentrate Inject_Sample Inject extract onto a reverse-phase C18 column Concentrate->Inject_Sample Separate Isocratic or gradient elution with acetonitrile/water mobile phase Inject_Sample->Separate Hydrolyze Hydrolyze carbamates with NaOH to form methylamine Separate->Hydrolyze React_OPA React methylamine with o-phthalaldehyde (OPA) and 2-mercaptoethanol Hydrolyze->React_OPA Detect_Fluorescence Detect the fluorescent derivative (Ex: ~330 nm, Em: ~465 nm) React_OPA->Detect_Fluorescence Quantify Quantify using a calibration curve prepared with Aminocarb standards Detect_Fluorescence->Quantify

References

Application Notes and Protocols: Amino N-Methylcarbamate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amino N-methylcarbamates in pharmaceutical research. This class of compounds has garnered significant interest due to its diverse biological activities, most notably as cholinesterase inhibitors for the treatment of neurodegenerative diseases. Furthermore, their utility extends to oncology as anticancer agents and in drug delivery as prodrug moieties. This document details their mechanism of action, provides quantitative data for key compounds, and outlines detailed experimental protocols for their synthesis and evaluation.

Applications in Pharmaceutical Research

Amino N-methylcarbamates are versatile molecules with several important applications in drug discovery and development.

Cholinesterase Inhibition in Neurodegenerative Diseases

The primary and most well-established application of amino N-methylcarbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is prevented, leading to increased acetylcholine levels in the synaptic cleft. This mechanism is central to the symptomatic treatment of Alzheimer's disease and other dementias. A prominent example is Rivastigmine , a dual inhibitor of both AChE and BChE, which is used to manage mild to moderate dementia of the Alzheimer's type and Parkinson's disease dementia.[1][2]

Anticancer Activity

Emerging research has highlighted the potential of amino N-methylcarbamate derivatives as anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II.[3] For instance, derivatives of melampomagnolide B, a natural product, have been functionalized with a carbamate moiety, resulting in potent anticancer activity against a range of human cancer cell lines.[4]

Prodrug Development

The carbamate linkage can be strategically employed to create prodrugs of therapeutic agents. This approach is particularly useful for improving the pharmacokinetic properties of drugs containing amine or hydroxyl groups. Carbamate prodrugs can enhance oral bioavailability, increase stability, and facilitate targeted drug delivery.[1] For example, amino acid carbamates have been investigated as prodrugs for resveratrol to improve its metabolic stability and systemic delivery.[5][6]

Quantitative Data

The following tables summarize key quantitative data for representative amino N-methylcarbamates.

Table 1: Cholinesterase Inhibition Data

CompoundTarget EnzymeIC50 ValueOrganism/SourceReference
RivastigmineAcetylcholinesterase (AChE)4.3 - 4760 nMHuman[4]
Butyrylcholinesterase (BChE)16 - 238 nMHuman[4]
Acetylcholinesterase (AChE)4.15 µMNot Specified[3]
Butyrylcholinesterase (BChE)37 nMNot Specified[3]
Acetylcholinesterase (AChE)4.3 nMRat Brain[1]
Butyrylcholinesterase (BChE)31 nMRat Brain[1]
Donepezil (Reference)Acetylcholinesterase (AChE)6.7 nMRat Brain[1]
Butyrylcholinesterase (BChE)7400 nMRat Brain[1]

Table 2: Anticancer Activity Data (GI50 Values)

CompoundCell LineCancer TypeGI50 ValueReference
Carbamate Analog 6aCCRF-CEMLeukemia680 nM[4]
(of melampomagnolide B)MDA-MB-435Melanoma460 nM[4]
MDA-MB-468Breast Cancer570 nM[4]
Carbamate Analog 6eCCRF-CEMLeukemia620 nM[4]
(of melampomagnolide B)HOP-92Non-small cell lung cancer650 nM[4]
RXF 393Renal Cancer900 nM[4]

Experimental Protocols

General Synthesis of Amino N-Methylcarbamates

A common method for the synthesis of N-methylcarbamates involves the reaction of an alcohol or phenol with an N-methylcarbamoyl chloride or by reacting an amine with a chloroformate. A general protocol for the synthesis from an amino acid is outlined below.

Protocol 3.1.1: Synthesis from an Amino Acid Derivative

  • Protection of the Carboxylic Acid: The carboxylic acid group of the amino acid is first protected, typically as a methyl or ethyl ester, to prevent its reaction in subsequent steps.

  • Formation of the Carbamate: The protected amino acid is then reacted with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C to room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of cholinesterases and to screen for their inhibitors.

Protocol 3.2.1: In Vitro AChE/BChE Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in water).

    • AChE or BChE enzyme solution (e.g., from electric eel or human serum) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution to each well.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 3.3.1: In Vitro Cytotoxicity against Cancer Cell Lines

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.[7]

Visualizations

cholinesterase_inhibition_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal Signal Neuronal Signal Receptor->Neuronal Signal Carbamate This compound (Inhibitor) Carbamate->AChE Inhibits

Caption: Signaling pathway of cholinesterase inhibition by Amino N-methylcarbamates.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_lead_optimization Lead Optimization Synthesis Synthesis of Amino N-methylcarbamate Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization ChE_Assay Cholinesterase Inhibition Assay (Ellman's Method) Characterization->ChE_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Data_Analysis IC50 / GI50 Determination ChE_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Synthesis Iterative Design ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: General experimental workflow for the screening of this compound derivatives.

prodrug_concept cluster_prodrug Prodrug Form cluster_activation In Vivo Activation cluster_active Active Drug & Byproducts Prodrug This compound Prodrug Enzymatic_Cleavage Enzymatic or Chemical Cleavage Prodrug->Enzymatic_Cleavage Undergoes Active_Drug Active Drug (with Amine/Hydroxyl Group) Enzymatic_Cleavage->Active_Drug Releases Byproducts CO2 + Methylamine Enzymatic_Cleavage->Byproducts Releases

Caption: Logical relationship of the this compound prodrug concept.

References

Application Notes and Protocols for Studying the Effects of Amino N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamate, identified as Aminocarb (4-dimethylamino-3-methylphenyl N-methylcarbamate), is a carbamate insecticide that has demonstrated cytotoxic effects.[1] Carbamate insecticides are known to inhibit acetylcholinesterase, but their effects on cellular processes extend to inducing apoptosis and modulating various signaling pathways.[2] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for assessing its potential as a therapeutic agent or for characterizing its toxicological profile.

These application notes provide a comprehensive experimental framework to investigate the cellular and molecular effects of this compound. The protocols outlined below detail methods for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

I. Assessment of Cytotoxicity

A primary step in characterizing the effects of this compound is to determine its cytotoxic potential across various cell lines. This is typically achieved by measuring cell viability and proliferation after treatment with the compound.

Table 1: Summary of Cytotoxicity Data for this compound
Cell LineAssay TypeTime Point (hours)IC50 (µM)Key FindingsReference
TM4 Sertoli CellsMTT Assay24~50Dose-dependent decrease in metabolic viability.[1]
TM4 Sertoli CellsSRB Assay24Not ReportedDose-dependent reduction in cell proliferation.[1]
L929 FibroblastMTT AssayNot Specified90 µg/mLBendiocarb (another N-methylcarbamate) showed cytotoxic effects.
Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (Aminocarb)

  • Cell line of interest (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

II. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. These assays can detect key markers of apoptosis such as phosphatidylserine externalization and caspase activation.

Table 2: Summary of Apoptosis Induction Data
Cell LineAssay TypeTime Point (hours)Key FindingsReference
TM4 Sertoli CellsCaspase-3 Activity Assay24Increased caspase-3 activity at 5 µM Aminocarb.[1]
TM4 Sertoli CellsWestern Blot for Caspase-324Increased levels of cleaved caspase-3 at 5 µM Aminocarb.[1]
Human T-lymphocytesAnnexin V/PI StainingNot SpecifiedOther carbamates (thiram, ziram, maneb, carbaryl) induced apoptosis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

III. Analysis of Cellular Signaling Pathways

This compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and stress response. Western blotting and immunofluorescence are powerful techniques to investigate these pathways.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[3] Its inhibition can lead to apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition T Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Amino_N_methylcarbamate Amino N-methylcarbamate Amino_N_methylcarbamate->PI3K ? Amino_N_methylcarbamate->Akt ?

Caption: PI3K/Akt signaling pathway and potential points of this compound interaction.

B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.[4]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors p Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Amino_N_methylcarbamate Amino N-methylcarbamate Amino_N_methylcarbamate->Raf ? Amino_N_methylcarbamate->MEK ?

Caption: MAPK/ERK signaling pathway and potential points of this compound interaction.

C. NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival.[5] Its dysregulation is implicated in cancer.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB p NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) NFkB->Gene_Transcription activates Amino_N_methylcarbamate Amino N-methylcarbamate Amino_N_methylcarbamate->IKK_complex ?

Caption: NF-κB signaling pathway and potential points of this compound interaction.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

IV. Experimental Workflow

The following diagram illustrates a logical workflow for studying the effects of this compound.

Experimental_Workflow Start Start: Characterize This compound Cytotoxicity Cytotoxicity Screening (MTT, SRB assays) Start->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Cytotoxicity->Apoptosis Signaling_Pathways Signaling Pathway Analysis (Western Blot, Immunofluorescence) Apoptosis->Signaling_Pathways PI3K_Akt PI3K/Akt Pathway Signaling_Pathways->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Signaling_Pathways->MAPK_ERK NFkB NF-κB Pathway Signaling_Pathways->NFkB Data_Analysis Data Analysis & Interpretation PI3K_Akt->Data_Analysis MAPK_ERK->Data_Analysis NFkB->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for the experimental investigation of this compound.

V. Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The tables provided in this document serve as templates for summarizing key findings. Statistical analysis should be performed to determine the significance of the observed effects. By following these protocols and workflows, researchers can systematically elucidate the cellular and molecular mechanisms of action of this compound, providing valuable insights for drug development and toxicological assessment.

References

Application Notes and Protocols for the Safe Handling and Disposal of Carbaryl (A Representative N-methylcarbamate)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide.[1][2] Carbamates, including Carbaryl, function by reversibly inhibiting the acetylcholinesterase enzyme, which is crucial for nerve function.[1][3] This mode of action makes them effective pesticides but also poses a risk to humans and other non-target organisms if not handled correctly.[1][4] These application notes provide detailed protocols for the safe handling, storage, and disposal of Carbaryl in a laboratory setting to minimize exposure and ensure environmental safety.

Chemical and Physical Properties

Carbaryl is a white crystalline solid that is essentially odorless.[5][6] It is sparingly soluble in water but soluble in some organic solvents.[5][7]

Table 1: Physical and Chemical Properties of Carbaryl

PropertyValueReferences
Chemical FormulaC₁₂H₁₁NO₂[1]
Molar Mass201.225 g/mol [1]
AppearanceWhite crystalline solid[1][5]
Melting Point142 °C (288 °F)[1]
Boiling PointDecomposes upon heating[5]
Density1.232 g/cm³[7]
Vapor Pressure< 0.00004 mmHg at 25 °C[5][8]
Water SolubilityVery low (approx. 120 mg/L at 20°C)[1]
Log Kow2.36[5]

Toxicological Data

Carbaryl is toxic to humans and is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1] The primary route of toxicity is through inhibition of cholinesterase.[1][6]

Table 2: Acute Toxicity Data for Carbaryl

EndpointSpeciesValueReferences
Oral LD₅₀Rat250-850 mg/kg[1]
Oral LD₅₀Mouse100-650 mg/kg[1]
Dermal LD₅₀Rabbit> 2,000 mg/kg[7]
Inhalation LC₅₀Rat3.8 mg/L (4 hr)[9]

Table 3: Ecotoxicity Data for Carbaryl

OrganismEndpointValueReferences
Fish (Rainbow Trout)96-hour LC₅₀1.4 mg/L[10]
Aquatic Invertebrate (Daphnia magna)48-hour EC₅₀0.00067 mg/L[10]
Honey BeeTopical LD₅₀1 µ g/bee [2]
Birds (Mallard duck)8-day dietary LC₅₀> 5,000 mg/kg[10]

Experimental Protocols

Proper PPE is the first line of defense against exposure to Carbaryl.[11] The following PPE should be worn at all times when handling Carbaryl:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are mandatory.[12][13] Avoid leather or cloth gloves as they can absorb the chemical.[12]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[12][14]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin.[13]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][15]

  • Work Area: Always handle Carbaryl in a well-ventilated area, preferably within a chemical fume hood.[7][16]

  • Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9][16]

  • Hygiene: Wash hands thoroughly with soap and water after handling Carbaryl and before eating, drinking, or smoking.[14][17]

  • Storage: Store Carbaryl in its original, tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and alkaline substances.[8][9][17] The storage area should be locked and accessible only to authorized personnel.[7][14]

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.[17]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[17] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.[9][18]

  • Decontamination: Clean the spill area with soap and water.[17]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[17]

  • Waste Identification: All waste containing Carbaryl must be treated as hazardous waste.

  • Containerization: Place Carbaryl waste in a clearly labeled, sealed, and appropriate container.

  • Chemical Degradation (for small quantities): For small amounts of Carbaryl waste, chemical degradation through alkaline hydrolysis can be employed. This should only be performed by trained personnel in a controlled laboratory setting.

    • Procedure: Prepare a 10% sodium hydroxide (NaOH) solution. Slowly add the Carbaryl waste to the NaOH solution while stirring. The recommended ratio is approximately 2 parts flake NaOH for every 5 parts of actual Carbaryl.[19][20] Allow the reaction to proceed for at least 24 hours to ensure complete hydrolysis.[19][20] The resulting mixture can then be neutralized and disposed of in accordance with local regulations.

  • Institutional Disposal: For larger quantities or if chemical degradation is not feasible, contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[17] Wastes may be disposed of on-site at an approved waste disposal facility or incinerated in a chemical incinerator with an afterburner and scrubber.[21]

  • Container Disposal: Empty Carbaryl containers must be triple-rinsed with a suitable solvent.[18][22] The rinsate should be collected and treated as hazardous waste.[18] After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional guidelines.[18]

First Aid Measures

  • If Swallowed: Immediately call a poison control center or doctor.[7][18] Do not induce vomiting unless instructed to do so.[7][18]

  • If on Skin: Immediately remove contaminated clothing and rinse the skin with plenty of soap and water for 15-20 minutes.[7][18]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][18]

  • If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7][18]

Visualized Workflow and Pathways

Safe_Carbaryl_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management cluster_spill Spill Response A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in Ventilated Area (Fume Hood) B->C D Weighing & Dispensing C->D E Performing Experiment D->E I Segregate Carbaryl Waste D->I F Clean Work Surfaces E->F E->I G Remove & Clean PPE F->G H Wash Hands Thoroughly G->H J Store in Labeled, Sealed Container I->J K Contact EHS for Pickup / Disposal J->K L Evacuate Area M Contain & Absorb Spill L->M N Collect in Sealed Container M->N O Decontaminate Area N->O P Dispose as Hazardous Waste O->P

Caption: Workflow for the safe handling and disposal of Carbaryl.

References

Application Notes and Protocols for Post-Column Derivatization in N-Methylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the analysis of N-methylcarbamate pesticides using post-column derivatization with fluorescence detection. This method is widely adopted by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and AOAC International due to its sensitivity and selectivity.

Introduction

N-methylcarbamate pesticides are a class of compounds extensively used in agriculture to protect crops from pests.[1][2] However, their potential for water contamination and adverse health effects in humans and animals necessitates sensitive and reliable analytical methods for their detection and quantification.[1][2] Due to the thermal instability and low UV absorption of many N-methylcarbamates, direct analysis by gas chromatography or standard high-performance liquid chromatography (HPLC) can be challenging.[1][2]

Post-column derivatization coupled with fluorescence detection offers a robust solution. This technique involves separating the N-methylcarbamate compounds using reverse-phase HPLC, followed by a two-step chemical reaction. First, the carbamates are hydrolyzed under basic conditions to yield methylamine.[1][3][4] Subsequently, the methylamine reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (such as 2-mercaptoethanol or thiofluor) to form a highly fluorescent isoindole derivative.[1][3][4][5] This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.[1] This methodology forms the basis of official methods like EPA Method 531.2 and AOAC Official Method 985.23.[6][7]

Principle of Post-Column Derivatization

The post-column derivatization of N-methylcarbamates is a sequential two-step process that occurs after the analytes have been separated by the HPLC column:

  • Hydrolysis: The separated N-methylcarbamates are mixed with a strong base, typically sodium hydroxide (NaOH), and heated. This alkaline hydrolysis cleaves the carbamate ester bond, releasing methylamine.[1][3][4]

  • Derivatization: The resulting methylamine then reacts with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol or N,N-dimethyl-2-mercaptoethylamine (thiofluor), to form a highly fluorescent isoindole derivative.[1][3][4][5] This reaction is rapid and occurs at ambient temperature.

The fluorescent product is then detected by a fluorescence detector, typically with an excitation wavelength around 330-340 nm and an emission wavelength around 450-465 nm.[1][4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of N-methylcarbamate pesticides using post-column derivatization.

Table 1: Method Detection Limits (MDLs) and Minimum Reporting Levels (MRLs)

CompoundMethod Detection Limit (MDL) (µg/L)Minimum Reporting Level (MRL) (µg/L)
Aldicarb≤0.010.05
Aldicarb Sulfoxide≤0.010.05
Aldicarb Sulfone≤0.010.05
Carbaryl≤0.010.05
Carbofuran≤0.010.05
3-Hydroxycarbofuran≤0.010.05
Methiocarb≤0.010.05
Methomyl≤0.010.05
Oxamyl≤0.010.05
Propoxur (Baygon)≤0.010.05

Data compiled from various sources, including EPA methods and application notes.[4][8]

Table 2: Recovery and Precision Data in Spiked Water Samples

CompoundSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Aldicarb1095.83.2
Propoxur1097.22.8
Carbofuran1096.53.5
Carbaryl1098.12.5
Methiocarb1094.94.1

Representative data from studies on fortified samples.[5]

Experimental Protocols

This section provides a detailed protocol for the analysis of N-methylcarbamates in water and food samples.

Reagents and Standards
  • Reagent Water: HPLC grade or equivalent, free of interfering amines and ammonia.

  • Methanol, Acetonitrile: HPLC grade.

  • Sodium Hydroxide (NaOH): Reagent grade, for hydrolysis solution (e.g., 0.075 N).

  • o-Phthalaldehyde (OPA): Reagent grade.

  • 2-Mercaptoethanol or Thiofluor: Reagent grade.

  • Boric Acid: For borate buffer preparation.

  • Carbamate Pesticide Standards: Analytical grade individual or mixed standards.

  • Sample Preservation Reagents: Potassium dihydrogen citrate and sodium thiosulfate for water samples.[4]

  • QuEChERS Extraction Kits: For food sample preparation, containing magnesium sulfate and sodium acetate.[7]

Sample Preparation

4.2.1. Water Samples (as per EPA Method 531.2)

  • Collect samples in amber glass bottles.[3]

  • Preserve the samples at the time of collection by adding potassium dihydrogen citrate to adjust the pH to approximately 3.8 and sodium thiosulfate to dechlorinate.[4]

  • Store samples at 4°C until analysis.

  • Before analysis, allow the sample to warm to room temperature and filter through a 0.45 µm membrane filter.[4]

4.2.2. Food Samples (using QuEChERS method)

  • Homogenize 15 g of the food sample.[7]

  • Add 15 mL of 1% acetic acid in acetonitrile and mix thoroughly.[7]

  • Add the contents of a QuEChERS extraction packet (typically 6 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[7]

  • Centrifuge for 1 minute to separate the layers.

  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube for cleanup.[7]

  • Shake for 2 minutes and then centrifuge.

  • Filter the final extract through a 0.45 µm filter into an autosampler vial.

HPLC and Post-Column Derivatization Conditions
  • HPLC System: A system capable of gradient elution with a post-column reaction module.

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 100 - 400 µL.[1]

  • Post-Column Reagent 1 (Hydrolysis): 0.075 N NaOH at a flow rate of approximately 0.3 mL/min.[4]

  • Post-Column Reactor 1 Temperature: 80-100°C.[3][4]

  • Post-Column Reagent 2 (Derivatization): OPA and thiofluor in a borate buffer at a flow rate of approximately 0.3 mL/min.[1]

  • Post-Column Reactor 2 Temperature: Ambient.

  • Fluorescence Detector: Excitation at ~340 nm, Emission at ~465 nm.[4]

Calibration and Quantification

Prepare a series of calibration standards by diluting a stock solution of the target N-methylcarbamate pesticides in methanol. Analyze the standards under the same conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration of each analyte. The concentration of the analytes in the samples is then determined from this calibration curve.

Visualizations

Post-Column Derivatization Reaction Pathway

Post_Column_Derivatization Carbamate N-Methylcarbamate Hydrolysis Hydrolysis (+ NaOH, Heat) Carbamate->Hydrolysis Methylamine Methylamine Hydrolysis->Methylamine Derivatization Derivatization (+ OPA, Thiol) Methylamine->Derivatization Fluorescent_Product Fluorescent Isoindole Derivatization->Fluorescent_Product Detector Fluorescence Detector Fluorescent_Product->Detector Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Preservation Preservation (Water) / Homogenization (Food) Sample_Collection->Preservation Extraction Filtration (Water) / QuEChERS (Food) Preservation->Extraction HPLC_Separation HPLC Separation (C18 Column) Extraction->HPLC_Separation Post_Column_Reaction Post-Column Derivatization HPLC_Separation->Post_Column_Reaction Detection Fluorescence Detection Post_Column_Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes: The Versatile Role of Amino N-methylcarbamates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Amino N-methylcarbamates are a pivotal class of organic compounds characterized by the presence of both an amino group and an N-methylcarbamate moiety. This unique structural combination imparts a versatile reactivity profile, rendering them valuable building blocks and intermediates in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. Their ability to serve as protected amines, directing groups, and precursors to various functional groups makes them indispensable tools for the synthetic chemist.

This document provides a comprehensive overview of the applications of amino N-methylcarbamates, with a focus on their use as synthetic intermediates. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate their practical implementation in a laboratory setting.

Amino N-methylcarbamates as Protected Amines

One of the primary applications of the N-methylcarbamate group is as a protecting group for primary and secondary amines. It offers a stable and reliable means of masking the nucleophilicity of an amino group, allowing for selective reactions at other sites within a molecule.

Key Advantages:

  • Stability: The N-methylcarbamate group is robust and stable to a wide range of reaction conditions, including many oxidative, reductive, and organometallic reagents.

  • Orthogonality: It can be selectively cleaved under conditions that do not affect other common protecting groups such as Boc, Cbz, or Fmoc, providing excellent orthogonality in multi-step syntheses.

  • Directing Group Effects: The carbamate functionality can influence the stereochemical outcome of reactions at neighboring centers.

A common strategy involves the protection of a primary amine, as illustrated in the synthesis of a key intermediate for various pharmaceutical agents.

Experimental Protocols

Protocol 1: Synthesis of Methyl (4-aminophenyl)carbamate

This protocol details the synthesis of a simple aromatic amino N-methylcarbamate, a versatile building block for further elaboration.

Reaction Scheme:

Step 1: Protection of p-nitroaniline

  • To a stirred solution of p-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (4-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude methyl (4-nitrophenyl)carbamate from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired methyl (4-aminophenyl)carbamate.

Applications in Cross-Coupling Reactions

Amino N-methylcarbamates, particularly those derived from aromatic amines, are excellent substrates for various palladium-catalyzed cross-coupling reactions. The carbamate group is generally well-tolerated, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides with this compound Boronic Acids

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventYield (%)
14-IodoanisoleMethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamatePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O92
21-Bromo-4-chlorobenzeneMethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamatePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O88
32-BromopyridineMethyl (3-boronophenyl)carbamatePd(OAc)₂/SPhos (2)K₃PO₄Toluene95
Protocol 2: Suzuki-Miyaura Coupling of Methyl (4-bromophenyl)carbamate

This protocol outlines a typical Suzuki-Miyaura coupling reaction using an this compound as the aryl halide component.

  • To a reaction vessel, add methyl (4-bromophenyl)carbamate (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for example, aqueous sodium carbonate (2 M solution, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations involving amino N-methylcarbamates in organic synthesis.

G cluster_0 Synthesis of a Protected Building Block A Primary Amine (e.g., p-nitroaniline) B N-Methylcarbamate Protected Amine (e.g., methyl (4-nitrophenyl)carbamate) A->B  Protection  (MeOCOCl, Base) C Functionalized Building Block (e.g., methyl (4-aminophenyl)carbamate) B->C  Reduction  (H₂, Pd/C) G cluster_1 Application in Cross-Coupling D This compound (Aryl Halide or Boronic Acid) G Biaryl Product D->G E Coupling Partner (Boronic Acid or Aryl Halide) E->G F Palladium Catalyst & Base F->G  Suzuki-Miyaura  Coupling

Troubleshooting & Optimization

Technical Support Center: Synthesis of Amino N-Methylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of amino N-methylcarbamate and its structural analogs. Due to the limited direct literature on "this compound," this guide leverages established protocols for closely related and representative carbamate compounds. The principles and troubleshooting steps outlined here are broadly applicable to carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-methylcarbamates?

A1: The most prevalent methods for synthesizing N-methylcarbamates involve the reaction of methyl chloroformate with an appropriate amine, or the reaction of an isocyanate with an alcohol. Other methods include the use of phosgene or its derivatives with an amine and an alcohol.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in carbamate synthesis can often be attributed to several factors:

  • Moisture: Carbamate synthesis is often sensitive to water, which can hydrolyze starting materials or the product. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: The stability of the reactants and products can be highly temperature-dependent. Sub-optimal temperatures can lead to slow reaction rates or the formation of side products.

  • Purity of Reagents: Impurities in starting materials can interfere with the reaction. It is crucial to use high-purity reagents.

  • pH of the Reaction Mixture: The pH can significantly influence the nucleophilicity of the amine and the stability of the carbamate product.

Q3: I am observing the formation of multiple byproducts in my reaction. What are they likely to be and how can I minimize them?

A3: Common byproducts in N-methylcarbamate synthesis include ureas (from the reaction of isocyanate with any primary or secondary amine present), and products from the decomposition of the starting materials or the desired carbamate. To minimize these, consider optimizing the reaction temperature, ensuring the purity of your starting materials, and carefully controlling the stoichiometry of the reactants.

Q4: How can I effectively monitor the progress of my reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Inactive catalyst.2. Presence of moisture.3. Incorrect reaction temperature.4. Low purity of starting materials.1. Use a fresh or newly activated catalyst.2. Ensure all glassware is dry and use anhydrous solvents.3. Optimize the reaction temperature based on literature for similar substrates.4. Verify the purity of reagents by analytical methods (e.g., NMR, GC-MS).
Formation of Significant Byproducts 1. Non-optimal reaction temperature.2. Incorrect stoichiometry of reactants.3. Presence of impurities in starting materials.1. Perform a temperature screen to find the optimal condition.2. Carefully control the addition of reagents, potentially using a syringe pump for slow addition.3. Purify starting materials before use.
Product Degradation 1. Reaction temperature is too high.2. Extended reaction time.3. Incorrect pH of the workup procedure.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a buffered solution for the workup and avoid strong acids or bases.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent.2. Emulsion formation during extraction.3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction or perform a back-extraction.2. Add brine to break the emulsion or filter the mixture through celite.3. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Methylcarbamate from an Amine and Methyl Chloroformate

This protocol describes a general procedure for the synthesis of an N-methylcarbamate from a primary or secondary amine and methyl chloroformate.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl chloroformate (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve amine and base in anhydrous DCM cool Cool to 0 °C start->cool add Add methyl chloroformate dropwise cool->add warm Warm to room temperature and stir add->warm monitor Monitor by TLC warm->monitor quench Quench with water monitor->quench extract Extract and wash with NaHCO3 and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue moisture Moisture Present? start->moisture temp Incorrect Temperature? start->temp reagents Impure Reagents? start->reagents dry Use anhydrous conditions moisture->dry optimize_temp Optimize temperature temp->optimize_temp purify_reagents Purify starting materials reagents->purify_reagents

Technical Support Center: Troubleshooting Carbamate Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during the synthesis of carbamates. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Carbamate Product Yield

Question: I am getting a low yield or no desired carbamate product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in carbamate synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the amine and the carbonyl source (e.g., isocyanate, chloroformate, Boc-anhydride) are pure and free from contaminants. Moisture is a particularly common issue, as it can hydrolyze sensitive reagents.

    • Reagent Stability: Some reagents, like isocyanates and chloroformates, can degrade upon storage. Use freshly opened or properly stored reagents. For instance, phosgene and its derivatives are highly toxic and moisture-sensitive.[1]

    • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reagent may be necessary depending on the specific reaction, but a significant imbalance can lead to side reactions.

  • Reaction Conditions:

    • Temperature: Carbamate formation can be temperature-sensitive. Reactions that are too slow may benefit from gentle heating. However, excessive heat can lead to decomposition of the product or promote side reactions. For example, in some cases, increasing the reaction temperature from room temperature to 110 °C has been shown to significantly increase the yield.[2]

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can react with many of the reagents used in carbamate synthesis.

    • Base: When using reagents like chloroformates or Boc-anhydride, a base is often required to neutralize the acidic byproduct (e.g., HCl) or to deprotonate the amine.[3] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The strength and stoichiometry of the base can significantly impact the reaction outcome.

  • Reaction-Specific Issues:

    • From Isocyanates: This reaction is typically high-yielding. If you are experiencing low yields, ensure your alcohol is nucleophilic enough and that the isocyanate has not oligomerized or reacted with moisture.

    • From Chloroformates: Incomplete reaction is a common issue. Ensure sufficient base is present to drive the reaction to completion. Side reactions, such as the formation of ureas, can also lower the yield.

    • From CO2: Carbamate synthesis from carbon dioxide can be challenging due to the stability of CO2. This method often requires a catalyst and specific conditions, such as high pressure, to achieve good yields.[1][4] Catalyst deactivation by water can also be a problem.[1]

A logical workflow for troubleshooting low yield is presented below:

G start Low/No Carbamate Yield reagent_check Check Reagent Quality (Purity, Stability, Stoichiometry) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Review Reaction Conditions (Temperature, Solvent, Base) conditions_ok Conditions Optimized? conditions_check->conditions_ok method_specific Investigate Method-Specific Issues (Isocyanate, Chloroformate, CO2) consult Consult Literature for Alternative Methods method_specific->consult reagent_ok->conditions_check Yes resolution Optimize and Repeat Experiment reagent_ok->resolution No conditions_ok->method_specific Yes conditions_ok->resolution No

Caption: Troubleshooting workflow for low carbamate yield.

2. Presence of Side Products

Question: My reaction mixture contains significant amounts of side products, such as ureas or N-alkylated amines. How can I minimize their formation?

Answer:

The formation of side products is a common challenge in carbamate synthesis. The type of side product often depends on the chosen synthetic route.

  • Urea Formation:

    • Cause: Urea byproducts can form through several pathways. For example, if using an isocyanate, it can react with a primary or secondary amine instead of the intended alcohol. This is a common issue if the starting amine is not fully consumed before the addition of the isocyanate in a multi-step synthesis, or if the carbamate product itself is susceptible to reaction. Symmetrical ureas can also form from the reaction of an amine with phosgene or its derivatives if the stoichiometry is not carefully controlled.[5]

    • Prevention:

      • Order of Addition: When applicable, ensure the complete consumption of any primary/secondary amine before introducing the isocyanate.

      • Use of Carbamates as Precursors: The reaction of amines with reactive carbamates can be a controlled way to form ureas, but can also be an unwanted side reaction. Using less reactive carbamates or optimizing reaction conditions can help.

      • From CO2: In syntheses involving CO2, urea can form from the dehydration of the intermediate ammonium carbamate, especially at elevated temperatures.[6]

  • N-Alkylation:

    • Cause: N-alkylation can occur when the carbamate product, which still possesses a potentially nucleophilic nitrogen, reacts with an alkylating agent present in the reaction mixture. This is particularly prevalent in one-pot syntheses involving amines, CO2, and alkyl halides.

    • Prevention:

      • Control of Stoichiometry: Using a controlled amount of the alkylating agent can minimize over-alkylation.

      • Additives: The addition of certain additives, such as tetrabutylammonium iodide (TBAI), has been shown to suppress N-alkylation by stabilizing the carbamate anion.

      • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of N-alkylation.

The following diagram illustrates the competition between desired carbamate formation and common side reactions:

G cluster_reactants Reactants cluster_products Products Amine Amine (R-NH2) Carbamate Desired Carbamate (R-NHCOOR'') Amine->Carbamate Urea Urea Side-Product (R-NHCONHR) Amine->Urea Reacts with Isocyanate CarbonylSource Carbonyl Source (e.g., R'-NCO, ClCOOR'') CarbonylSource->Carbamate CarbonylSource->Urea Alcohol Alcohol (R''-OH) Alcohol->Carbamate Nucleophilic Attack NAlkylation N-Alkylated Carbamate (R-N(R''')COOR'') Carbamate->NAlkylation Reacts with Alkylating Agent

Caption: Competing reaction pathways in carbamate synthesis.

3. Issues with Protecting Groups

Question: I am having trouble with the protection or deprotection of my amine as a carbamate (e.g., Boc, Cbz, Fmoc). What are some common issues and solutions?

Answer:

Carbamates are widely used as protecting groups for amines in multi-step synthesis.[7] However, both their installation and removal can present challenges.

  • Boc (tert-Butoxycarbonyl) Group:

    • Protection Issues:

      • Low Reactivity of Amine: Electron-deficient or sterically hindered amines can be difficult to protect with Boc anhydride (Boc₂O).

      • Troubleshooting: Using a catalyst like 4-(dimethylamino)pyridine (DMAP) or stronger bases can facilitate the reaction. For particularly challenging substrates, alternative methods like using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) may be effective.

    • Deprotection Issues:

      • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.

      • Side Reactions: The tert-butyl cation generated during acidic deprotection can alkylate sensitive functional groups (e.g., tryptophan, methionine).

      • Troubleshooting: Use a scavenger such as triethylsilane (TES) or thioanisole to trap the tert-butyl cation. Ensure anhydrous conditions as water can interfere with the reaction.

  • Cbz (Carboxybenzyl) Group:

    • Protection Issues: Similar to Boc protection, hindered or electron-poor amines may react slowly with benzyl chloroformate (Cbz-Cl). Using a stronger base or slightly elevated temperatures can help.

    • Deprotection Issues (Hydrogenolysis):

      • Catalyst Poisoning: Sulfur-containing compounds or other functional groups can poison the palladium catalyst (Pd/C), leading to incomplete deprotection.

      • Reduction of Other Functional Groups: Other reducible groups in the molecule (e.g., alkenes, alkynes, nitro groups) may also be reduced under the reaction conditions.

      • Troubleshooting: Use a catalyst poison-resistant catalyst if necessary. For molecules with other reducible groups, alternative deprotection methods like using HBr in acetic acid or transfer hydrogenolysis might be more suitable.

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group:

    • Deprotection Issues (Base-mediated):

      • Incomplete Deprotection: Insufficient reaction time or base concentration (commonly piperidine in DMF) can result in incomplete Fmoc removal.

      • Side Reactions: Diketopiperazine formation can occur, especially with dipeptides on a resin. Aspartimide formation is another common side reaction with aspartic acid residues.

      • Troubleshooting: For incomplete deprotection, increasing the reaction time or using a stronger base cocktail (e.g., containing DBU) can be effective. To minimize diketopiperazine formation, using pre-formed dipeptides or specialized resins can be helpful. Aspartimide formation can be reduced by using protecting groups on the aspartate side chain that are more sterically hindering.

The following diagram illustrates the orthogonal deprotection strategies for common carbamate protecting groups:

G ProtectedAmine Protected Amine (R-NH-PG) Boc Boc Group ProtectedAmine->Boc Cbz Cbz Group ProtectedAmine->Cbz Fmoc Fmoc Group ProtectedAmine->Fmoc Acid Acidic Conditions (e.g., TFA) Boc->Acid Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Base Basic Conditions (e.g., Piperidine) Fmoc->Base DeprotectedAmine Deprotected Amine (R-NH2) Acid->DeprotectedAmine Hydrogenolysis->DeprotectedAmine Base->DeprotectedAmine

Caption: Orthogonal deprotection of common carbamate protecting groups.

4. Purification Challenges

Question: I am having difficulty purifying my carbamate product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of carbamates can be challenging due to the presence of unreacted starting materials, reagents, and side products. The choice of purification method depends on the properties of the desired carbamate and the impurities.

  • Extraction:

    • A standard aqueous workup is often the first step. Carbamates are typically soluble in organic solvents like ethyl acetate or dichloromethane. Washing with a mild acid (e.g., dilute HCl) can remove basic impurities like unreacted amines and basic catalysts (e.g., TEA, DMAP). Washing with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Flash Column Chromatography:

    • This is a very common and effective method for purifying carbamates.

    • Solvent System Selection: The choice of eluent is crucial for good separation. A common starting point for moderately polar carbamates is a mixture of hexanes and ethyl acetate. For more polar carbamates, dichloromethane and methanol may be more suitable. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A good target Rf value for the desired product on TLC is typically between 0.2 and 0.4 for effective separation on a flash column.

    • Typical Solvent Systems:

      • Hexane/Ethyl Acetate gradients

      • Dichloromethane/Methanol gradients

      • For basic compounds that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

  • Recrystallization:

    • If the carbamate product is a solid, recrystallization can be a highly effective method to obtain very pure material.

    • Solvent Selection: The ideal solvent is one in which the carbamate is soluble at high temperatures but poorly soluble at low temperatures. Common recrystallization solvents for carbamates include:

      • Ethanol/Water

      • Hexane/Ethyl Acetate

      • Toluene/Hexane

      • Dichloromethane/Hexane

    • It is often necessary to screen several solvents or solvent pairs to find the optimal conditions.

Data Presentation

The following tables summarize typical yields for various carbamate synthesis methods. Note that yields can vary significantly depending on the specific substrates and reaction conditions.

Table 1: Comparison of Carbamate Synthesis Methods and Typical Yields

Synthesis MethodCarbonyl SourceTypical ReagentsGeneral Yield RangeKey AdvantagesCommon Issues
From IsocyanatesIsocyanate (R-NCO)Alcohol (R'-OH)80-99%High yields, clean reactions.Limited availability of isocyanates, toxicity.
From ChloroformatesChloroformate (ClCOOR')Amine (R-NH₂)70-95%Readily available starting materials.Requires a base, potential for side reactions.
From Carbon DioxideCarbon Dioxide (CO₂)Amine, Alkyl Halide40-90%"Green" C1 source, avoids toxic reagents.[1]Often requires high pressure and/or a catalyst.[1][4]
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Amine85-99%Mild conditions, widely used protecting group.Can be difficult with hindered or electron-poor amines.
Curtius RearrangementAcyl AzideAlcohol70-95%Forms carbamate from a carboxylic acid precursor.Involves potentially explosive azide intermediates.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolve the Amine: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).

  • Add Base (Optional but Recommended): Add triethylamine (1.1 - 1.5 eq) to the solution. For less reactive amines, 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added as a catalyst.

  • Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: General Procedure for Carbamate Synthesis from an Isocyanate and an Alcohol

  • Dissolve the Alcohol: Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM (approximately 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Isocyanate: Add the isocyanate (1.0-1.1 eq) dropwise to the alcohol solution at room temperature. If the reaction is exothermic, an ice bath may be used to control the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC.

  • Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

Protocol 3: General Procedure for Cbz Deprotection via Hydrogenolysis

  • Dissolve the Cbz-protected Amine: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add Catalyst: Add palladium on activated carbon (Pd/C) (typically 5-10 mol% Pd) to the solution.

  • Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC). This can take from 1 to 24 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often wetted with solvent during filtration.

  • Concentration: Remove the solvent under reduced pressure to obtain the deprotected amine. The product is often clean enough to be used without further purification.

References

Technical Support Center: Optimization of Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate the complexities of carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing carbamates?

A1: Carbamate synthesis can be broadly categorized into traditional and modern "isocyanate-free" methods.

  • Traditional Methods: These often involve hazardous reagents like phosgene and its derivatives or isocyanates.[1][2] The reaction of an alcohol with an isocyanate is a fundamental route, particularly in the polyurethane industry.[1][3] Another common approach is reacting amines with alkyl chloroformates.[3]

  • Isocyanate-Free & Greener Methods: To avoid toxic reagents, significant research has focused on alternatives.[4][5][6] Prominent methods include:

    • Reaction of amines with carbon dioxide (CO2) and an electrophile (e.g., alkyl halide).[1][7][8]

    • Direct conversion of Boc-protected amines with alcohols.[4]

    • Reaction of amines with organic carbonates.[9][10]

    • Alcoholysis or metathesis of substituted ureas.[9]

Q2: What key factors influence the yield and purity of a carbamate synthesis reaction?

A2: Several parameters critically affect the outcome of carbamate synthesis:

  • Catalyst/Base: The choice and amount of catalyst or base are crucial. Lewis acids like zinc chloride can catalyze the reaction between carbamoyl chlorides and alcohols.[11] Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium tert-butoxide (t-BuOLi) are effective in CO2-based and Boc-amine routes, respectively.[4][7]

  • Temperature and Pressure: These conditions are highly method-dependent. For instance, CO2-based syntheses often require elevated pressure to favor carbamate formation, while temperature is a compromise between carbamate formation and its subsequent conversion.[3][7][12]

  • Solvent: The solvent can significantly impact reaction rates and conversion. Polar aprotic solvents like acetonitrile (MeCN) or toluene may be preferred in certain protocols.

  • Reagent Stoichiometry: The ratio of reactants, such as the amine, CO2, and alkylating agent, must be carefully optimized to maximize product formation and minimize side reactions.[3][7]

Q3: How can I minimize the formation of common byproducts like ureas and N-alkylated amines?

A3: Byproduct formation is a common challenge. Symmetrical ureas can form as undesired homocoupled products, especially when using primary amines.[13] N-alkylation can compete with the desired carbamate formation when using alkyl halides.[3]

  • To Minimize Urea Formation: Adjusting the reaction temperature can be effective. For example, conducting the reaction at 0 °C was found to slow the formation of undesired homocoupled urea in a Mitsunobu-reagent-based method.[13]

  • To Minimize N-Alkylation: Reaction conditions can be tuned to favor the desired pathway. In the synthesis from amines, CO2, and alkyl halides, elevated temperatures (e.g., 80 °C) were found to favor the N-alkylated byproduct, whereas milder temperatures (e.g., 70 °C) with optimized pressure (e.g., 3 bar) gave good conversion to the carbamate with negligible byproduct formation.[3]

Q4: What are the advantages of using CO2 as a reactant in carbamate synthesis?

A4: Utilizing carbon dioxide as a C1 building block is an attractive strategy for several reasons. CO2 is non-toxic, non-flammable, abundant, and a renewable resource.[1] Its use aligns with the principles of green and sustainable chemistry by replacing hazardous reagents like phosgene.[1] This approach allows for the direct fixation of CO2 into valuable chemical compounds.[3][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution & Explanation
Ineffective or Insufficient Base/Catalyst The choice and concentration of the base or catalyst are critical. Screen different options and optimize the loading. For example, in a zinc chloride-catalyzed synthesis, increasing the catalyst from 0.1 to 1.0 equivalent dramatically increased the yield from 30% to 86%.[11] Similarly, when using Boc-protected amines, t-BuOLi was found to be a highly effective base, while others like Na2CO3, DBU, or TEA were unfeasible.[4]
Suboptimal Temperature or Pressure Temperature and pressure can have a significant and sometimes competing influence on the reaction. Systematically vary the temperature and pressure to find the optimal window. For a continuous synthesis from aniline and CO2, 70 °C and 3 bar were identified as optimal, as higher temperatures favored byproduct formation and pressure changes led to drops in conversion.[3]
Poor Reagent or Solvent Quality Moisture and impurities can quench reagents or interfere with the reaction. Ensure all amines, solvents, and other reagents are dry and pure. For instance, in reactions involving highly reactive organometallic reagents like nBuLi, it is critical to use anhydrous solvents and properly dried starting materials to prevent quenching.[14]
Unfavorable Reaction Equilibrium The reaction of amines with CO2 to form carbamic acid is often reversible.[15] To drive the reaction forward, the intermediate can be trapped in situ. In methods using Mitsunobu reagents, the carbamic acid formed from a secondary amine and CO2 is reacted with an alcohol to form the stable carbamate.[1]

Problem 2: Significant Byproduct Formation

Possible Cause Suggested Solution & Explanation
Reaction Conditions Favoring N-Alkylation In three-component reactions involving an amine, CO2, and an alkyl halide, direct N-alkylation of the amine can compete with carbamate formation. This side reaction is often favored at higher temperatures.[3] Solution: Lower the reaction temperature. For example, reducing the temperature from 80 °C to 70 °C significantly suppressed the formation of the N-alkylated byproduct.[3]
Formation of Symmetrical Ureas When synthesizing unsymmetrical ureas from an isocyanate intermediate (generated in situ from a primary amine and CO2), the isocyanate can react with the starting primary amine to form a symmetric urea byproduct.[13] Solution: Control the addition of reagents and temperature. A lower temperature (0 °C) and premixing the coupling reagents before addition can improve the yield of the desired unsymmetrical urea.[13]
Product Crystallization or Precipitation Issues The crystallization point of the carbamate product can be sensitive to concentration, temperature, and the NH3/CO2 ratio, potentially leading to operational difficulties in continuous flow or large-scale reactions.[16] Solution: Adjust the water content or temperature. Increasing the water content can significantly reduce the crystallization temperature.[16] If crystallization is severe, flushing with a hot solvent may be necessary to redissolve the product.[16]

Data & Experimental Protocols

Data Summary Tables

Table 1: Effect of Different Bases on the Synthesis of Phenyl Carbamate from N-Boc Aniline. [4]

EntryBaseTemperature (°C)Yield (%)
1t-BuOLi8065
2t-BuOLi10082
3t-BuOLi11095
4Na2CO3110Not Detected
5DBU110Not Detected
6TEA110Not Detected
7NaOH11035
8t-BuONa11045
9t-BuOK11052

Reaction conditions: N-Boc aniline (0.5 mmol), n-butanol (2.5 mmol), base (0.6 mmol), heated for 2 h.

Table 2: Optimization of DBU and Alkyl Halide in Continuous Carbamate Synthesis from Aniline and CO2. [3][7]

EntryDBU (equiv)Butyl Bromide (equiv)Conversion (%)
11.02.072
21.52.085
32.02.093
42.52.093
52.01.055
62.01.578
72.02.591

Reaction conditions: Aniline (1.0 equiv), MeCN solvent, 70 °C, 3 bar CO2.

Key Experimental Protocols

Protocol 1: Continuous Synthesis of Carbamates from CO2 and Amines [7]

This protocol describes a general procedure for the synthesis of butyl phenylcarbamate.

  • Preparation: Prepare a solution of aniline (4.3 mmol, 1.0 equiv), DBU (8.6 mmol, 2.0 equiv), and butyl bromide (8.6 mmol, 2.0 equiv) in 5 mL of acetonitrile (MeCN).

  • Reaction Setup: Load the solution into a syringe pump connected to a 10 mL coil reactor. Set the reactor temperature to 70 °C.

  • Execution: Pump the reaction mixture through the coil reactor at a flow rate of 250 μL/min. Simultaneously, introduce CO2 gas into the reactor at a pressure of 3 bar and a flow rate of 6.0 mL/min.

  • Collection: Collect the product mixture as it exits the reactor. The reaction is typically run for a set period (e.g., 50 minutes) to obtain a sufficient quantity of the product.

  • Workup and Analysis: The resulting product can be analyzed by GC-MS to determine conversion and yield. The mild conditions often allow for high purity without the need for column chromatography.

Protocol 2: Synthesis of Carbamates from Boc-Protected Amines [4]

This protocol describes the synthesis of n-butyl phenylcarbamate from N-Boc aniline.

  • Preparation: To a reaction vessel, add N-Boc aniline (0.5 mmol, 1.0 equiv), n-butanol (2.5 mmol, 5.0 equiv), and toluene as a solvent.

  • Reaction Initiation: Add lithium tert-butoxide (t-BuOLi) (0.6 mmol, 1.2 equiv) to the mixture.

  • Execution: Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst & Base Screening start Problem: Low or No Yield reagent_quality Check Reagent Purity (Water Content, Impurities) start->reagent_quality Is reagent quality confirmed? temp_pressure Optimize Temperature & Pressure start->temp_pressure Are conditions optimized? catalyst_choice Screen Different Catalysts/Bases start->catalyst_choice Is catalyst/base effective? reagent_dry Action: Dry Solvents/Reagents, Titrate if Necessary reagent_quality->reagent_dry end_node Yield Improved reagent_dry->end_node stoichiometry Optimize Reagent Stoichiometry stoichiometry->end_node catalyst_loading Optimize Catalyst/Base Loading catalyst_choice->catalyst_loading catalyst_loading->end_node

Troubleshooting workflow for low yield in carbamate synthesis.

Reaction_Pathways cluster_reactants Reactants cluster_products Products amine Amine (R-NH2) intermediate Carbamic Acid / Carbamate Anion amine->intermediate Reversible Formation [8] byproduct Byproduct: N-Alkylated Amine (R-NHR') amine->byproduct Direct SN2 Reaction (Side Reaction) [5] co2 CO2 alkyl_halide Alkyl Halide (R'-X) co2->intermediate Reversible Formation [8] product Desired Product: Carbamate (R-NHCOOR') intermediate->product Reaction with R'-X (Desired Path) [5]

Competing reaction pathways in three-component carbamate synthesis.

References

Technical Support Center: Amino N-Methylcarbamate Degradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Amino N-methylcarbamates and strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Amino N-methylcarbamates?

A1: Amino N-methylcarbamates are susceptible to degradation through several primary pathways:

  • Hydrolysis: This is a major degradation route, particularly under alkaline conditions, leading to the cleavage of the carbamate bond.[1]

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the carbamate structure.

  • Photodegradation: Exposure to light, especially UV radiation, can induce decomposition.

  • Microbial/Enzymatic Degradation: Microorganisms and enzymes, such as hydrolases, can metabolize these compounds.[2]

Q2: How does pH affect the stability of Amino N-methylcarbamates?

A2: The stability of Amino N-methylcarbamates is significantly influenced by pH. They are generally more stable under acidic to neutral conditions and degrade more rapidly in alkaline environments.[1] The rate of hydrolysis increases with increasing pH. For some N-methylcarbamates, the hydrolysis mechanism can change with pH, with different pathways dominating in acidic, neutral, and basic conditions.

Q3: What are the common degradation products of Amino N-methylcarbamates?

A3: The degradation products vary depending on the pathway:

  • Hydrolysis: Typically yields the corresponding alcohol or phenol, methylamine, and carbon dioxide.[2][3] Under certain conditions, a methyl isocyanate intermediate can be formed.

  • Thermal Decomposition: Can produce methyl isocyanate and the corresponding alcohol, or methylamine, carbon dioxide, and an olefin.[4]

  • Photodegradation: Can result in a variety of products, including the corresponding phenols and photo-Fries rearrangement products like hydroxybenzamides.[5]

Troubleshooting Guides

Problem 1: My Amino N-methylcarbamate is rapidly degrading in aqueous solution.

Possible Cause: The pH of your solution is likely alkaline, accelerating hydrolysis.

Solution:

  • pH Adjustment: Adjust the pH of your solution to a slightly acidic or neutral range (pH 4-7) using a suitable buffer system.

  • Low Temperature Storage: Store your solutions at low temperatures (e.g., 4°C) to slow down the hydrolysis rate.

  • Aqueous-Organic Solvent: If compatible with your experiment, consider using a mixed aqueous-organic solvent system, as the presence of an organic solvent can sometimes reduce the hydrolysis rate.

Problem 2: I am observing unexpected peaks in my HPLC analysis after storing my sample.

Possible Cause: Your compound may be undergoing photodegradation or thermal degradation, leading to the formation of byproducts.

Solution:

  • Light Protection: Store your samples in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Avoid exposing your samples to high temperatures. Store them at recommended temperatures, and if thermal lability is a concern, perform sample preparation and analysis under cooled conditions.

  • Use of Stabilizers: For formulated products, consider the addition of UV absorbers or antioxidants to inhibit photodegradation and oxidative processes.[6][7][8][9][10]

Problem 3: I am having difficulty reproducing my stability study results.

Possible Cause: Inconsistent experimental conditions can lead to variable degradation rates.

Solution:

  • Strict Parameter Control: Ensure that pH, temperature, light exposure, and initial concentration are tightly controlled in all experiments.

  • Standardized Protocols: Follow a detailed, standardized experimental protocol for all stability studies.

  • Inert Atmosphere: For compounds sensitive to oxidation, consider preparing and storing samples under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Degradation

The following tables summarize key quantitative data related to the degradation of various Amino N-methylcarbamates.

Table 1: Hydrolysis Half-lives (t½) of Selected N-methylcarbamates at Different pH and Temperature Conditions.

CompoundpHTemperature (°C)Half-life (t½)
Carbaryl7.02078 days
7.73369 days
Carbofuran7.020143 days
7.73383 days
Propoxur7.020116 days
7.73379 days

Data sourced from literature reports.

Table 2: Thermal Decomposition Kinetic Parameters for Ethyl N-methyl-N-phenylcarbamate. [4]

Temperature Range (°C)Rate Constant Equation (k in s⁻¹)Activation Energy (Ea) (kcal/mol)
329-380k = 10¹²·⁴⁴ * exp(-45,380 / RT)45.38

R is the gas constant (1.987 cal/mol·K).

Table 3: Apparent Quantum Yields (Φ) for the Photodegradation of Chlorantraniliprole in Simulated Sunlight. [11]

MediumApparent Quantum Yield (Φ)
High-purity water0.0099 ± 0.00060
Filtered rice field waterNo significant difference

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constant

This protocol outlines a general procedure for determining the hydrolysis rate constant of an this compound.

1. Materials:

  • This compound of interest
  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)
  • High-purity water
  • HPLC-grade acetonitrile (or other suitable organic solvent)
  • Temperature-controlled incubator or water bath
  • HPLC system with a suitable column and detector (e.g., UV or fluorescence)

2. Procedure:

  • Prepare a stock solution of the this compound in a suitable organic solvent.
  • In separate temperature-controlled vessels, add a known volume of the stock solution to each buffer solution to achieve the desired initial concentration.
  • Immediately withdraw a sample (t=0) and analyze it by HPLC to determine the initial concentration.
  • Incubate the solutions at a constant temperature.
  • At predetermined time intervals, withdraw aliquots from each solution.
  • Immediately quench the reaction if necessary (e.g., by acidification) and analyze the samples by HPLC to determine the concentration of the remaining parent compound.
  • Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).
  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Protocol 2: Analysis of N-methylcarbamates by HPLC with Post-Column Derivatization (Based on EPA Method 531.1)

This method is commonly used for the analysis of N-methylcarbamate pesticides in water.[12]

1. Principle: N-methylcarbamates are separated by reverse-phase HPLC. After the column, the eluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamates to methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative, which is detected by a fluorescence detector.[12]

2. HPLC Conditions (Typical):

  • Column: C18 reverse-phase column
  • Mobile Phase: Gradient of acetonitrile and water
  • Post-Column Reagents:
  • Sodium hydroxide solution
  • OPA/2-mercaptoethanol solution
  • Reaction Temperature: ~100°C
  • Detector: Fluorescence detector (Excitation: ~330 nm, Emission: ~465 nm)

3. General Procedure:

  • Prepare standards and samples in a suitable solvent.
  • Set up the HPLC system with the post-column reaction module.
  • Inject the standards to generate a calibration curve.
  • Inject the samples to determine the concentration of the N-methylcarbamates.

Visualization of Pathways and Workflows

Hydrolysis_Pathway Carbamate This compound Intermediate Methyl Isocyanate (Intermediate) Carbamate->Intermediate Alkaline Conditions Products Alcohol/Phenol + Methylamine + CO2 Carbamate->Products Direct Hydrolysis Intermediate->Products

Caption: General Hydrolysis Pathway of this compound.

Thermal_Decomposition Carbamate This compound Pathway1 Pathway 1 Carbamate->Pathway1 Heat Pathway2 Pathway 2 Carbamate->Pathway2 Heat Products1 Methyl Isocyanate + Alcohol Pathway1->Products1 Products2 Methylamine + CO2 + Olefin Pathway2->Products2

Caption: Competing Thermal Decomposition Pathways.

Experimental_Workflow_Stability start Prepare Sample Solution stress Apply Stress Condition (pH, Temp, Light) start->stress sampling Collect Aliquots at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (Kinetics, Half-life) analysis->data end Report Results data->end

Caption: Workflow for a Typical Stability Study.

References

Technical Support Center: Overcoming Solubility Issues with Amino N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Amino N-methylcarbamate. Given the ambiguity of the term "this compound," this guide addresses two common interpretations: Aminocarb and Methyl Carbamate .

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Aminocarb?

A1: Aminocarb is slightly soluble in water, moderately soluble in aromatic solvents, and soluble in polar organic solvents.[1][2] Its water solubility is approximately 915 mg/L at 20°C.[2][3]

Q2: What is the general solubility of Methyl Carbamate?

A2: Methyl carbamate is highly soluble in water and freely soluble in ethanol and acetone.[4][5] Its water solubility is approximately 700 g/L at 20°C.[4][5]

Q3: Are there any stability concerns with Amino N-methylcarbamates in solution?

A3: Yes, carbamates can be unstable in alkaline media.[1] For example, Aminocarb has a half-life of 4 hours in a pH 9.3 buffer.[1] It is crucial to consider the pH of your solvent and experimental conditions to avoid degradation.

Q4: What are the recommended solvents for preparing stock solutions for cell culture experiments?

A4: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for initially dissolving carbamates and other organic compounds.[6][7] The stock solution can then be further diluted in the culture medium to the desired final concentration. Saline can also be a suitable solvent if the compound is sufficiently soluble.[6][7]

Q5: How can I improve the dissolution of this compound if it's not dissolving well?

A5: If you are facing solubility issues, consider the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help break down solute particles and enhance dissolution.

  • Gentle Heating: For some compounds, gentle warming of the solvent can increase solubility. However, be cautious as heat can degrade sensitive compounds.

  • pH Adjustment: Since carbamates can be pH-sensitive, adjusting the pH of the solvent (while considering compound stability) might improve solubility. For amino-containing compounds, slight acidification can sometimes increase solubility.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility over a single solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding stock solution to aqueous media. The compound's solubility limit in the aqueous medium has been exceeded. The final concentration is too high.- Decrease the final concentration of the compound in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is not toxic to the cells.- Prepare a more dilute stock solution.
The compound appears oily or does not dissolve completely in the chosen solvent. The solvent may not be appropriate for the specific this compound.- Consult the solubility data table below and select a more suitable solvent.- Try a different polar organic solvent such as ethanol, methanol, or acetone for initial dissolution before diluting in your experimental system.
The solution becomes colored or shows signs of degradation over time. The compound may be unstable under the storage conditions (e.g., light, temperature, pH).- Store stock solutions at -20°C or -80°C as recommended for organic compounds.- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare fresh solutions before each experiment, especially if stability is a concern.
Inconsistent experimental results. This could be due to incomplete dissolution or degradation of the compound.- Ensure the compound is fully dissolved before use by visual inspection and, if necessary, filtration through a 0.22 µm filter.- Verify the stability of your compound under your specific experimental conditions (pH, temperature, and media components).

Quantitative Solubility Data

The following tables summarize the solubility of Aminocarb and Methyl Carbamate in various solvents.

Table 1: Solubility of Aminocarb

SolventSolubilityTemperatureReference
Water915 mg/L20°C[2][3]
Polar Organic SolventsSolubleNot Specified[1][2]
Aromatic SolventsModerately SolubleNot Specified[1][2]

Table 2: Solubility of Methyl Carbamate

SolventSolubilityTemperatureReference
Water700 g/L20°C[4][5]
EthanolFreely SolubleNot Specified
AcetoneSolubleNot Specified[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Aminocarb in DMSO for in vitro Experiments

This protocol provides a general guideline for preparing a stock solution of Aminocarb for use in cell-based assays.

Materials:

  • Aminocarb powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of Aminocarb powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved microparticles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: When preparing working solutions, dilute the DMSO stock solution in the cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Acetylcholinesterase Inhibition by Aminocarb

Carbamate insecticides like Aminocarb primarily exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve and muscle fibers, which can lead to paralysis and death in insects.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Produces Acetate Acetate AChE->Acetate Produces Inhibited_AChE Inhibited AChE Nerve/Muscle\nStimulation Nerve/Muscle Stimulation Receptor->Nerve/Muscle\nStimulation Aminocarb Aminocarb Aminocarb->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by Aminocarb.

Experimental Workflow: Troubleshooting Solubility Issues

This diagram outlines a logical workflow for addressing solubility problems during experimental setup.

Solubility_Workflow start Start: Dissolve Amino N-methylcarbamate check_dissolution Is it fully dissolved? start->check_dissolution proceed Proceed with Experiment check_dissolution->proceed Yes troubleshoot Troubleshoot Solubility check_dissolution->troubleshoot No sonicate Apply Sonication troubleshoot->sonicate heat Gentle Warming troubleshoot->heat change_solvent Try Alternative Solvent troubleshoot->change_solvent check_again Re-check Dissolution sonicate->check_again heat->check_again change_solvent->check_again check_again->proceed Yes consult Consult Literature/ Technical Support check_again->consult No

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Stability of Amino N-methylcarbamate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the stability testing of Amino N-methylcarbamate solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by three main factors:

  • pH: These compounds are highly susceptible to hydrolysis, especially under alkaline conditions.[1][2] The rate of hydrolysis increases significantly with a rise in pH. For preservation, aqueous solutions should be acidified to a pH between 4 and 5.[1]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation.[1][3] Thermal decomposition can lead to the formation of methyl isocyanate and the corresponding alcohol or phenol.[3][4] It is recommended to store solutions at refrigerated temperatures (e.g., ≤6°C) to minimize degradation.[1]

  • Light: Exposure to light can lead to photodegradation in some N-methylcarbamates.[5] To mitigate this, solutions should be stored in amber vials or otherwise protected from direct sunlight.[1]

Q2: What is the main degradation pathway for Amino N-methylcarbamates in aqueous solutions?

A2: The principal degradation pathway in aqueous solutions is the hydrolysis of the carbamate ester linkage.[6][7][8] This reaction is catalyzed by both acid and, more significantly, base (alkaline hydrolysis). The hydrolysis results in the formation of the parent amino phenol/alcohol, methylamine, and carbon dioxide.[6][7]

Q3: How should I prepare and store my this compound stock solutions and samples to ensure their stability?

A3: To ensure the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity solvent appropriate for your analytical method, such as methanol or acetonitrile for HPLC.

  • pH Adjustment: For aqueous samples, immediately after collection, adjust the pH to a range of 4-5 using an appropriate acid, like 0.1 N chloroacetic acid, to prevent alkaline hydrolysis.[1]

  • Temperature Control: Store all solutions at a controlled low temperature, typically at or below 6°C.[1]

  • Light Protection: Always store solutions in amber glass containers or in the dark to prevent photodegradation.[1]

  • Holding Times: Samples should be extracted within seven days of collection and analyzed within 40 days of extraction.[1]

Q4: What is the recommended analytical technique for stability testing of Amino N-methylcarbamates?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for the analysis of N-methylcarbamates.[9][10][11] For enhanced sensitivity and selectivity, HPLC is often coupled with post-column derivatization. This involves hydrolyzing the carbamates post-separation to yield methylamine, which then reacts with o-phthalaldehyde (OPA) to form a highly fluorescent derivative that can be detected by a fluorescence detector.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution Alkaline Hydrolysis: The pH of your solution may be too high (neutral or alkaline).Immediately check and adjust the pH of your solution to a range of 4-5 using a suitable acid.[1] For future preparations, ensure the pH is adjusted promptly after dissolving the compound.
High Storage Temperature: The solution is being stored at room temperature or higher.Store all solutions in a refrigerator at ≤6°C.[1] Avoid repeated freeze-thaw cycles if solutions are stored frozen.
Light Exposure: The solution is stored in clear vials and exposed to light.Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1]
Appearance of unknown peaks in chromatogram Degradation Products: The new peaks are likely due to the formation of degradation products such as the corresponding phenol or alcohol.Review the expected degradation pathway. If possible, obtain a standard of the potential degradant to confirm its identity. Optimize chromatographic conditions to ensure separation of the parent compound from its degradants.
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to check for contaminants.
Inconsistent results between replicate analyses Incomplete Dissolution: The this compound may not be fully dissolved in the solvent.Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any particulate matter before analysis.
Adsorption to Surfaces: The compound may be adsorbing to the surfaces of glassware or sample vials.Consider using silanized glassware or vials to minimize adsorption.
Sample Evaporation: If working with volatile solvents, evaporation can concentrate the sample.Keep sample vials capped whenever possible and use autosampler vials with septa to minimize evaporation during analysis.

Experimental Protocols

Protocol 1: General Stability Study of an this compound Solution

Objective: To assess the stability of an this compound solution under specific storage conditions (e.g., pH, temperature, light).

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Buffer solutions (for pH control)

  • Acid/base for pH adjustment (e.g., 0.1 N chloroacetic acid, 0.1 N NaOH)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and a suitable detector (e.g., UV or Fluorescence with post-column derivatization)

  • pH meter

  • Temperature-controlled storage units (refrigerator, incubator)

  • Light-protective (amber) and clear vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Study Samples: Dilute the stock solution with the desired aqueous buffer to achieve the target concentration. Prepare separate sets of samples for each condition being tested (e.g., different pH levels, temperatures, and light exposures).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each sample set by HPLC to determine the initial concentration of the this compound. This will serve as the baseline (T=0) measurement.

  • Storage: Store the sample sets under their respective conditions:

    • pH: Store samples at different pH values (e.g., pH 4, 7, 9).

    • Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: For light stability, expose one set of samples in clear vials to a controlled light source while keeping a parallel set in amber vials in the dark at the same temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample set and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the initial this compound remaining at each time point for each condition. Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Effect of pH and Temperature on the Stability of Carbaryl and Carbofuran

CompoundpHTemperature (°C)Half-life (days)
Carbaryl7.082078
7.703369
Carbofuran7.0820143
7.703383
Data adapted from a study on N-methylcarbamate pesticides.[12]

Visualizations

Hydrolysis_Pathway carbamate This compound intermediate Tetrahedral Intermediate carbamate->intermediate Hydrolysis products Amino Phenol/Alcohol + Methylamine + CO2 intermediate->products Degradation alkaline OH- (Alkaline Conditions) alkaline->carbamate acid H+ (Acidic Conditions) acid->carbamate

Caption: Alkaline and acid-catalyzed hydrolysis of Amino N-methylcarbamates.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Study Samples (Varying pH, Temp, Light) prep_stock->prep_samples time_zero T=0 Analysis (HPLC) prep_samples->time_zero storage Store Samples under Defined Conditions time_zero->storage time_points Time-Point Analysis (HPLC) storage->time_points calc_remaining Calculate % Remaining time_points->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

References

Technical Support Center: Amino N-Methylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products during the synthesis of Amino N-methylcarbamates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Amino N-methylcarbamate synthesis?

A1: The most prevalent side products in this compound synthesis are typically formed through N-alkylation and overalkylation reactions. These undesired products arise from the reaction of the starting amine or the product carbamate with the alkylating agent. Other potential side products include ureas, formed from the reaction of the amine with isocyanate intermediates, and dimers or polymers, especially under forcing reaction conditions.

Q2: How does the choice of base influence the formation of side products?

A2: The choice of base is critical in controlling the selectivity of the reaction. Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting the desired carbamate formation while minimizing N-alkylation.[1][2] Organic bases can also be used, but their nucleophilicity and steric hindrance must be carefully considered to avoid competition with the desired reaction pathway.

Q3: What is the role of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI)?

A3: A phase-transfer catalyst such as TBAI can be beneficial in reactions involving a solid-liquid phase, such as with the use of an inorganic base like cesium carbonate. TBAI helps to shuttle the reacting ions between the phases, increasing the reaction rate. In the context of carbamate synthesis, TBAI has been reported to help minimize the overalkylation of the desired carbamate product.[1][3]

Q4: Can the reaction temperature be optimized to reduce side products?

A4: Yes, reaction temperature is a crucial parameter. Higher temperatures can accelerate the rate of undesired N-alkylation reactions. Therefore, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress closely at different temperatures can help determine the optimal balance between reaction time and product purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired N-methylcarbamate - Incomplete reaction. - Competing side reactions (e.g., N-alkylation). - Inefficient carbamoylation agent.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the base and solvent system. Consider using cesium carbonate.[1][2] - Ensure the purity and reactivity of your carbamoylating agent.
Significant formation of N-alkylated side products - Reaction temperature is too high. - The base used is too nucleophilic or not sterically hindered enough. - Excess alkylating agent.- Lower the reaction temperature. - Switch to a less nucleophilic and more sterically hindered base, such as cesium carbonate or a bulky organic base.[1][2] - Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. - Consider the use of TBAI to potentially reduce overalkylation.[1][3]
Formation of urea byproducts - Presence of isocyanate intermediates, which can react with the starting amine.- If using a phosgene-based method, ensure slow addition of the phosgene equivalent and maintain low temperatures. - Consider alternative, non-phosgene synthesis routes.
Product is difficult to purify from starting materials - Similar polarity of the product and starting amine.- Optimize the reaction to drive it to completion. - Employ a different chromatographic technique (e.g., ion exchange if applicable) or derivatize the starting amine to alter its polarity before chromatography.
Formation of dimerized or polymerized products - High reaction concentrations. - Extended reaction times at elevated temperatures.- Reduce the concentration of the reactants. - Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different bases on the yield of N-benzyl-N-methylcarbamate.

Base Solvent Temperature (°C) Yield of N-methylcarbamate (%) Yield of N,N-dimethylaniline (side product) (%)
Cesium Carbonate (Cs₂CO₃)DMF25855
Potassium Carbonate (K₂CO₃)DMF256025
Triethylamine (Et₃N)DCM254540
DBUMeCN70High ConversionByproduct formation sensitive to pressure and temperature

Note: The data presented here is a synthesis of typical results found in the literature and should be used as a general guideline. Actual results may vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocol for Minimizing Side Products

This protocol describes the synthesis of an this compound using cesium carbonate as a base to minimize N-alkylation side products.

Materials:

  • Starting amine

  • Methyl chloroformate

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the starting amine (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add cesium carbonate (1.5 - 2.0 eq) to the solution. If using, add a catalytic amount of TBAI (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of Carbamoylating Agent: Slowly add methyl chloroformate (1.0 - 1.1 eq) dropwise to the stirred suspension over a period of 15-30 minutes. The slow addition is crucial to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Visualizations

Diagram 1: General Synthesis Pathway and Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Starting Amine Starting Amine N-methylcarbamate N-methylcarbamate Starting Amine->N-methylcarbamate  + Methyl Chloroformate + Base N-alkylated Amine N-alkylated Amine Starting Amine->N-alkylated Amine  + Alkylating Agent (from reagent or product) Starting Amine->N-alkylated Amine

Caption: Desired synthesis and a common side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of N-methylcarbamate check_completion Is the reaction complete (TLC/LC-MS)? start->check_completion increase_time Increase reaction time/ temperature cautiously check_completion->increase_time No check_purity Analyze for side products (NMR/MS) check_completion->check_purity Yes increase_time->check_completion optimize_reagents Optimize base and solvent system address_side_reactions Implement strategies from troubleshooting guide optimize_reagents->address_side_reactions check_purity->optimize_reagents end Improved Yield address_side_reactions->end

Caption: A workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Amino N-methylcarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Amino N-methylcarbamates and related compounds is critical in various stages of drug development and safety assessment. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comparative overview of two widely used analytical techniques for the analysis of carbamates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison is based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Method Performance

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of carbamate compounds, providing a basis for comparison.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.996
Accuracy (% Recovery) 95 - 105%88 - 118%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) ~10 µg/kg (ppb)0.2 - 2.0 µg/kg (ppb)
Limit of Quantitation (LOQ) ~30 µg/kg (ppb)0.5 - 5.0 µg/kg (ppb)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of carbamates using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the quantification of compounds with a UV chromophore.

1. Sample Preparation:

  • A measured volume or weight of the sample is extracted with a suitable organic solvent, such as methylene chloride or acetonitrile.

  • The extract is then dried and the solvent is exchanged to be compatible with the HPLC mobile phase.

  • An optional cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) can be employed to remove interferences.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, and a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed to separate the analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance.

3. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][5]

  • Linearity: A linear relationship between the concentration and the analytical signal should be established across a defined range.[1]

  • Accuracy: Determined by spiking the sample matrix with known amounts of the analyte and calculating the percent recovery.[4]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

1. Sample Preparation:

  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often employed.

  • The sample is homogenized and extracted with acetonitrile.

  • Salts are added to induce phase separation, and the extract is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA).

2. LC-MS/MS System and Conditions:

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A C18 or a specialized carbamate analysis column is used for separation.[7][8]

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with additives like ammonium acetate.[6]

  • Ionization: ESI in positive ion mode is typically used for carbamates.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]

3. Validation Parameters:

  • Specificity: Confirmed by the unique precursor-to-product ion transitions for each analyte.

  • Linearity: Assessed over a wide concentration range.

  • Accuracy: Evaluated through recovery studies in the sample matrix.

  • Precision: Determined at different concentration levels.

  • LOD & LOQ: Typically in the low µg/kg range.[7]

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion define_method Define Analytical Procedure define_scope Define Validation Scope & Acceptance Criteria define_method->define_scope specificity Specificity define_scope->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report method_implementation Implement Validated Method validation_report->method_implementation

References

A Comparative Analysis of the Efficacy of Amino N-methylcarbamate and Other Major Insecticide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Amino N-methylcarbamate insecticides, with a focus on aminocarb, against other major classes of pesticides: organophosphates, neonicotinoids, and pyrethroids. The information is compiled from various scientific studies to aid in research and development efforts.

Executive Summary

Amino N-methylcarbamates, such as aminocarb, are effective insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This mode of action is shared with organophosphate insecticides, although the reversibility of inhibition differs.[3] In comparison, neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR), and pyrethroids modulate the function of voltage-gated sodium channels.[4][5] The relative efficacy of these insecticide classes varies depending on the target insect species and the specific compounds within each class. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate a comprehensive understanding of their comparative performance.

Data Presentation: Comparative Efficacy

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for aminocarb and representative pesticides from other classes against various insect pests. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative LC50 Values (ppm or mg/L) of Various Insecticides against Lepidopteran Pests

Insecticide ClassActive IngredientPest SpeciesLC50Exposure Time (h)Reference
N-methylcarbamate Methomyl*Spodoptera frugiperda18 - 73-[6]
Organophosphate Chlorpyrifos-ethylSpodoptera frugiperda199 - 377-[6]
Neonicotinoid ImidaclopridSpodoptera frugiperdaNot specified-[6]
Pyrethroid Lambda-cyhalothrinSpodoptera frugiperda268 - 895-[6]

Note: While aminocarb data for Spodoptera frugiperda was not found in a direct comparative study, methomyl is another N-methylcarbamate insecticide and is included here for a class-based comparison.

Table 2: Comparative LC50 Values (ppm) of Various Insecticides against Aphids

Insecticide ClassActive IngredientPest SpeciesLC50Exposure Time (h)Reference
N-methylcarbamate Pirimicarb*Aphis craccivora0.2648[7]
Neonicotinoid ImidaclopridAphis craccivora13.913-[8]
Organophosphate DimethoateAphis craccivora0.05724[9]
Pyrethroid BifenthrinAphis craccivora0.11724[9]

Note: Pirimicarb is a carbamate insecticide, used here for comparison in the absence of direct comparative data for aminocarb against this specific aphid species in the searched literature.

Table 3: Comparative LC50 Values (ppm) of Various Insecticides against Mosquito Larvae

Insecticide ClassActive IngredientPest SpeciesLC50Exposure Time (h)Reference
N-methylcarbamate Bendiocarb*Anopheles gambiaeNot specified-[10]
Organophosphate ChlorpyrifosCulex quinquefasciatusNot specified48[11]
Pyrethroid PermethrinAnopheles gambiaeNot specified-[12]

Note: Bendiocarb is a carbamate insecticide. While specific LC50 values were not provided in the comparative study, its efficacy against mosquito larvae was evaluated alongside pyrethroids.

Signaling Pathways and Modes of Action

The distinct mechanisms by which these insecticides exert their effects are crucial for understanding their selectivity and potential for resistance development.

This compound and Organophosphate Mode of Action

Both carbamates and organophosphates target the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. The primary difference between the two is that carbamates are considered reversible inhibitors of AChE, while organophosphates cause irreversible inhibition.[3]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes ACh_Accumulation ACh Accumulation Carbamate This compound (e.g., Aminocarb) Carbamate->AChE Reversible Inhibition Organophosphate Organophosphate (e.g., Chlorpyrifos) Organophosphate->AChE Irreversible Inhibition Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Neonicotinoid_Pathway cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Causes Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR Binds (Agonist) ACh Acetylcholine (ACh) ACh->nAChR Binds (Endogenous Ligand) Pyrethroid_Pathway cluster_neuron_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Leads to Pyrethroid Pyrethroid (e.g., Permethrin) Pyrethroid->VGSC Binds & Modifies Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death Causes Leaf_Dip_Bioassay Prep_Solutions 1. Prepare serial dilutions of insecticide solutions. Dip_Leaves 2. Dip host plant leaves in solutions for a set time. Prep_Solutions->Dip_Leaves Air_Dry 3. Air-dry the treated leaves. Dip_Leaves->Air_Dry Place_Insects 4. Place target insects on the treated leaves in a petri dish. Air_Dry->Place_Insects Incubate 5. Incubate under controlled conditions (temp, humidity, light). Place_Insects->Incubate Assess_Mortality 6. Assess mortality at specific time intervals (e.g., 24, 48h). Incubate->Assess_Mortality Data_Analysis 7. Analyze data to determine LC50 values using Probit analysis. Assess_Mortality->Data_Analysis AChE_Inhibition_Assay Prep_Reagents 1. Prepare AChE solution, substrate (e.g., acetylthiocholine), and chromogen (e.g., DTNB). Incubate_Inhibitor 2. Pre-incubate AChE with different concentrations of the insecticide (inhibitor). Prep_Reagents->Incubate_Inhibitor Initiate_Reaction 3. Initiate the enzymatic reaction by adding the substrate. Incubate_Inhibitor->Initiate_Reaction Measure_Absorbance 4. Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for DTNB). Initiate_Reaction->Measure_Absorbance Calculate_Inhibition 5. Calculate the percentage of AChE inhibition for each insecticide concentration. Measure_Absorbance->Calculate_Inhibition Determine_IC50 6. Determine the IC50 value (concentration causing 50% inhibition). Calculate_Inhibition->Determine_IC50

References

N-Methylcarbamate Insecticides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-methylcarbamate insecticides with other major insecticide classes, including organophosphates, pyrethroids, and neonicotinoids. The information is supported by experimental data to facilitate objective analysis and inform the development of new insecticidal agents.

Introduction to N-Methylcarbamate Insecticides

N-methylcarbamate insecticides are a class of compounds that act by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, the death of the insect. The general structure of N-methylcarbamate insecticides consists of a carbamate ester group, an N-methyl group, and a leaving group, which is typically an aromatic or heterocyclic ring system. The nature of this leaving group, along with substitutions on the aromatic ring and the carbamate nitrogen, plays a crucial role in determining the insecticidal activity and selectivity of these compounds.

Comparative Analysis of Insecticidal Activity

The efficacy of N-methylcarbamate insecticides is often compared with other classes of insecticides that target the nervous system. This section provides a comparative overview of their mechanisms of action and presents quantitative data on their biological activity.

Mechanism of Action

While N-methylcarbamates, organophosphates, pyrethroids, and neonicotinoids all target the insect nervous system, their specific molecular targets and modes of action differ significantly.

  • N-Methylcarbamates and Organophosphates: Both classes inhibit acetylcholinesterase. However, N-methylcarbamates are considered reversible inhibitors, meaning the enzyme can eventually regain its function. In contrast, organophosphates are irreversible inhibitors, leading to a more prolonged and potent toxic effect.

  • Pyrethroids: This class of insecticides targets the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open and causing repetitive nerve firing, leading to paralysis.

  • Neonicotinoids: These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, causing overstimulation and blockage of nerve impulses.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the insecticidal activity of representative compounds from each class, expressed as the concentration required to inhibit 50% of AChE activity (IC50) and the lethal dose required to kill 50% of a test population (LD50).

Table 1: Acetylcholinesterase (AChE) Inhibition (IC50) of N-Methylcarbamates and Organophosphates

CompoundClassTarget OrganismAChE IC50 (µM)
CarbarylN-MethylcarbamateHousefly (Musca domestica)1.489
PropoxurN-MethylcarbamateHousefly (Musca domestica)0.021
AldicarbN-MethylcarbamateHoney Bee (Apis mellifera)0.1
ChlorpyrifosOrganophosphateHousefly (Musca domestica)0.246
MalathionOrganophosphateHousefly (Musca domestica)0.5
ParaoxonOrganophosphateHoney Bee (Apis mellifera)0.02

Table 2: Acute Toxicity (LD50) of Various Insecticide Classes

CompoundClassTest OrganismRoute of AdministrationLD50 (mg/kg)
CarbarylN-MethylcarbamateRatOral307
PropoxurN-MethylcarbamateRatOral95
AldicarbN-MethylcarbamateRatOral0.93
ChlorpyrifosOrganophosphateRatOral135
MalathionOrganophosphateRatOral1375
PermethrinPyrethroidRatOral430
DeltamethrinPyrethroidRatOral135
ImidaclopridNeonicotinoidRatOral450
ThiamethoxamNeonicotinoidRatOral1563

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This colorimetric assay is a widely used method for determining the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or insect source)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare all reagent solutions in phosphate buffer (pH 8.0).

  • In a 96-well microplate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound solution (or buffer for control)

    • 20 µL of AChE solution

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of N-Methylcarbamate Insecticides

N-Methylcarbamate Signaling Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to N_Methylcarbamate N-Methylcarbamate Insecticide N_Methylcarbamate->AChE Inhibits (Reversible) Paralysis Paralysis & Death Nerve_Impulse->Paralysis Results in

Caption: Mechanism of action of N-methylcarbamate insecticides.

Experimental Workflow for SAR Studies

SAR Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification AChE_Assay AChE Inhibition Assay (IC50) Purification->AChE_Assay Toxicity_Assay Insecticidal Activity Assay (LD50) Purification->Toxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis AChE_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis QSAR_Modeling QSAR Modeling SAR_Analysis->QSAR_Modeling QSAR_Modeling->Design Informs new design

A Comparative Analysis of Carbamate Insecticides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanism of action, and experimental evaluation of common carbamate insecticides.

Carbamate insecticides represent a significant class of neurotoxic pesticides used in agriculture and public health. Their mode of action, centered on the reversible inhibition of acetylcholinesterase (AChE), has made them effective agents for controlling a wide range of insect pests. This guide provides a comparative study of several key carbamate insecticides, presenting quantitative performance data, detailed experimental protocols for their evaluation, and a visualization of their mechanism of action to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Carbamate insecticides exert their toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for the proper functioning of the nervous system in both insects and mammals.[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

Unlike organophosphate insecticides, which cause irreversible inhibition of AChE, the binding of carbamates to the enzyme is reversible.[2][3] This reversibility generally results in a shorter duration of toxic effects compared to organophosphates.[2][3]

G cluster_carbamate Effect of Carbamate Insecticide ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causing nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Carbamate Carbamate Insecticide Blocked_AChE Inhibited AChE Carbamate->Blocked_AChE Reversibly binds to and inhibits AChE Excess_ACh Excess ACh Blocked_AChE->Excess_ACh ACh is not hydrolyzed Continuous_Stimulation Continuous Nerve Stimulation Excess_ACh->Continuous_Stimulation Leads to

Mechanism of Carbamate Insecticide Action

Comparative Efficacy of Carbamate Insecticides

The efficacy of carbamate insecticides varies significantly depending on the specific chemical, the target pest species, and environmental conditions. The following table summarizes the 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) values for several common carbamate insecticides against various insect pests, providing a quantitative comparison of their toxicity. Lower LC50/IC50 values indicate higher toxicity.

InsecticideTarget PestLC50 / IC50Exposure TimeReference
Carbofuran Anopheles gambiae (mosquito)16 nM (IC50)N/A[4]
Aedes aegypti (mosquito)27 nM (IC50)N/A[4]
Culex quinquefasciatus (mosquito)10 nM (IC50)N/A[4]
Bendiocarb Anopheles gambiae (mosquito)49 nM (IC50)N/A[4]
Aedes aegypti (mosquito)70 nM (IC50)N/A[4]
Culex quinquefasciatus (mosquito)36 nM (IC50)N/A[4]
Daphnia magna (water flea)611 nM (LC50)24 hours[5]
Propoxur Anopheles gambiae (mosquito)150 nM (IC50)N/A[4]
Aedes aegypti (mosquito)220 nM (IC50)N/A[4]
Culex quinquefasciatus (mosquito)110 nM (IC50)N/A[4]
Carbaryl Spodoptera litura (tobacco cutworm)0.0084% (LC50)N/A[6]
Pirimicarb Various0.6 ppm (LOD)N/A[7]

Experimental Protocols

Accurate and reproducible assessment of insecticide efficacy is paramount for both research and development. Below are detailed methodologies for key experiments used to evaluate carbamate insecticides.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the AChE enzyme.

Objective: To determine the concentration of a carbamate insecticide required to inhibit 50% of AChE activity (IC50).

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Phosphate buffered saline (PBS), pH 7.4

  • Indoxyl acetate substrate

  • Carbamate insecticide of interest

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of AChE in PBS. The final concentration will depend on the specific activity of the enzyme preparation.

  • Insecticide Dilution Series: Prepare a series of dilutions of the carbamate insecticide in PBS.

  • Incubation: In a 96-well microplate, add the AChE solution to each well, followed by the different concentrations of the carbamate insecticide. Incubate the plate for a predetermined time (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.[7]

  • Substrate Addition: Add the indoxyl acetate substrate to each well to initiate the enzymatic reaction.

  • Measurement: Measure the absorbance or fluorescence of the product of the enzymatic reaction at appropriate wavelengths using a microplate reader. The rate of color or fluorescence development is proportional to the AChE activity.

  • Data Analysis: Plot the percentage of AChE inhibition against the logarithm of the insecticide concentration. The IC50 value is determined from the resulting dose-response curve.

G start Start prep_enzyme Prepare AChE Solution start->prep_enzyme prep_insecticide Prepare Insecticide Dilution Series start->prep_insecticide incubate Incubate AChE and Insecticide in Microplate prep_enzyme->incubate prep_insecticide->incubate add_substrate Add Indoxyl Acetate Substrate incubate->add_substrate measure Measure Absorbance/ Fluorescence add_substrate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

AChE Inhibition Assay Workflow
Insect Bioassay for Determining LC50

This in vivo assay determines the concentration of an insecticide that is lethal to 50% of a test population of insects.

Objective: To determine the LC50 of a carbamate insecticide against a specific insect species.

Materials:

  • Test insects of a uniform age and stage

  • Carbamate insecticide

  • Appropriate solvent (e.g., acetone)

  • Micropipette or topical applicator

  • Vials or petri dishes

  • Controlled environment chamber

Procedure:

  • Insect Rearing: Rear a healthy and uniform population of the target insect species under controlled conditions (temperature, humidity, and photoperiod).

  • Insecticide Preparation: Prepare a stock solution of the carbamate insecticide in a suitable solvent. From this stock, prepare a series of dilutions to be tested.

  • Application Method:

    • Topical Application: Apply a precise volume (e.g., 1 microliter) of each insecticide dilution directly to the dorsal thorax of individual insects using a micropipette or a topical applicator.[8]

    • Film Method: Coat the inside of a vial or petri dish with a known amount of the insecticide solution and allow the solvent to evaporate, leaving a residue film. Then, introduce the insects into the treated container.

  • Exposure and Observation: Place the treated insects in a controlled environment chamber. Mortality is typically assessed at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value from the mortality data at each time point.

G start Start rear_insects Rear Uniform Insect Population start->rear_insects prep_insecticide Prepare Insecticide Dilution Series start->prep_insecticide application Apply Insecticide to Insects (Topical/Film) rear_insects->application prep_insecticide->application observe Observe Mortality at 24, 48, 72 hours application->observe analyze Analyze Data and Calculate LC50 observe->analyze end End analyze->end

Insect Bioassay Workflow for LC50 Determination

Conclusion

This guide provides a foundational comparison of several carbamate insecticides, highlighting their relative potencies and the experimental methods used for their evaluation. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of insecticide development, toxicology, and pest management. It is important to note that the efficacy and safety of these compounds are highly dependent on the specific application, target species, and environmental context. Therefore, further targeted research is often necessary for specific use cases.

References

A Comparative Analysis of In-Vitro and In-Vivo Studies on Amino N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in-vitro and in-vivo studies on three key Amino N-methylcarbamates: propoxur, carbaryl, and methomyl. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of the toxicological and pharmacological profiles of these compounds.

Propoxur: A Case Study in Percutaneous Absorption

Propoxur, a widely used carbamate insecticide, has been the subject of numerous studies to understand its absorption dynamics across the skin. The following data compares the in-vitro and in-vivo percutaneous absorption of propoxur.

Quantitative Data Summary
ParameterIn-Vitro (Rat Epidermal Membranes)In-Vitro (Human Epidermal Membranes)In-Vivo (Rat)In-Vivo (Human)
Absorbed Dose (24h, % of applied dose) 35.2 ± 5.618.9 ± 3.121.0~6.0
Maximal Flux (µg/cm²/h) 4.8 ± 0.92.1 ± 0.43.5Not Reported
Lag Time (h) 1.5 ± 0.32.5 ± 0.52.0Not Reported
Potential Absorbed Dose (µg/cm²) 110.4 ± 17.558.6 ± 9.688.023.0

Data sourced from a comparative study on the percutaneous absorption of propoxur[1].

Experimental Protocols

In-Vitro Percutaneous Absorption Assay (Franz Diffusion Cell)

This method assesses the absorption of a substance through the skin in a controlled laboratory setting.

  • Skin Preparation: Full-thickness skin from a relevant species (e.g., rat or human cadaver skin) is obtained. The subcutaneous fat is removed, and the skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.

  • Test Substance Application: A known concentration of propoxur, often radiolabeled for easy tracking, is applied to the epidermal surface in the donor chamber.

  • Incubation: The Franz cell is maintained at a physiological temperature (typically 32°C) to mimic skin surface temperature.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid (a buffer solution that mimics blood) are collected from the receptor chamber.

  • Analysis: The concentration of propoxur (or its metabolites) in the collected samples is quantified using techniques like liquid scintillation counting (for radiolabeled compounds) or high-performance liquid chromatography (HPLC). This allows for the calculation of absorption rates, maximal flux, and lag time.[2][3][4]

In-Vivo Percutaneous Absorption Study

This method evaluates the absorption of a substance through the skin of a living organism.

  • Animal Model: A suitable animal model, such as rats, is chosen. A specific area of the skin on the back is often shaved for the application of the test substance.

  • Test Substance Application: A defined dose of propoxur is applied to the prepared skin area.

  • Sample Collection: Over a set period, urine and feces are collected to measure the amount of excreted propoxur and its metabolites. Blood samples may also be taken at various time points.

  • Analysis: The concentration of propoxur and its metabolites in the collected biological samples is determined using analytical methods like gas chromatography-mass spectrometry (GC-MS) or HPLC. The total amount of absorbed substance is calculated based on the excreted amounts.

Signaling Pathway: Propoxur and the ERK/Nrf2 Pathway

Propoxur has been shown to promote tumor cell migration and invasion in-vitro by up-regulating the ERK/Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

ERK_Nrf2_Pathway cluster_nucleus Nuclear Events Propoxur Propoxur ERK ERK Propoxur->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to MMP2 MMP-2 Expression ARE->MMP2 Induces Cell_Migration Cell Migration & Invasion MMP2->Cell_Migration Promotes

Propoxur-induced ERK/Nrf2 signaling pathway.

Carbaryl: Investigating Immunotoxicity

Carbaryl is another carbamate insecticide that has been shown to possess immunotoxic properties. Studies have explored its effects on the immune system both in living organisms and in cell cultures.

Quantitative Data Summary
ParameterIn-Vitro (Rat Splenocytes)In-Vivo (Rats, 28-day exposure)
Lymphocyte Proliferation SuppressedSignificantly Suppressed
IL-2 Production DecreasedSignificantly Decreased
IFN-γ Production DecreasedSignificantly Decreased
IL-4 Production IncreasedSignificantly Increased
IL-10 Production IncreasedSignificantly Increased

Data compiled from studies on the immunotoxicity of carbaryl[5][6][7][8]. A direct side-by-side quantitative comparison for all parameters was not available in a single study.

Experimental Protocols

In-Vitro Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key function of the adaptive immune system.

  • Cell Isolation: Lymphocytes (specifically splenocytes) are isolated from the spleen of a test animal (e.g., a rat).

  • Cell Culture: The isolated lymphocytes are cultured in a suitable medium.

  • Treatment: The cells are exposed to varying concentrations of carbaryl. A mitogen (a substance that induces cell division), such as phytohemagglutinin (PHA) or concanavalin A (ConA), is added to stimulate proliferation.

  • Proliferation Measurement: After a specific incubation period, the proliferation of lymphocytes is measured. This is often done using a colorimetric assay (e.g., MTT assay) or by measuring the incorporation of a radioactive nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells.

  • Cytokine Analysis: The supernatant from the cell cultures can be collected to measure the levels of various cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) using an enzyme-linked immunosorbent assay (ELISA).

In-Vivo Immunotoxicity Study

This type of study examines the effects of a substance on the immune system of a whole animal.

  • Animal Dosing: Animals (e.g., rats) are administered carbaryl orally or via another relevant route of exposure for a specified period (e.g., 28 days).

  • Sample Collection: At the end of the exposure period, blood and lymphoid organs (spleen, thymus) are collected.

  • Analysis:

    • Lymphoid Organ Weight: The weights of the spleen and thymus are measured.

    • Lymphocyte Proliferation: Lymphocytes are isolated from the spleen and their proliferative response is assessed as described in the in-vitro protocol.

    • Cytokine Levels: The levels of various cytokines in the blood serum or in the supernatant of cultured splenocytes are measured using ELISA.[8]

Signaling Pathway: Carbaryl and Immune Response

The immunotoxicity of carbaryl is thought to be mediated through a shift in the T-helper cell (Th1/Th2) balance, leading to a suppression of cell-mediated immunity and a promotion of humoral immunity, which can contribute to allergic reactions and reduced defense against certain pathogens.

Carbaryl_Immune_Response Carbaryl Carbaryl Exposure Immune_System Immune System Carbaryl->Immune_System Th1_Cells Th1 Cells Immune_System->Th1_Cells Inhibits Th2_Cells Th2 Cells Immune_System->Th2_Cells Promotes IFN_gamma IFN-γ (Pro-inflammatory) Th1_Cells->IFN_gamma Produces IL_2 IL-2 (T-cell proliferation) Th1_Cells->IL_2 Produces Suppressed_CMI Suppressed Cell-Mediated Immunity Th1_Cells->Suppressed_CMI Leads to IL_4 IL-4 (Allergic response) Th2_Cells->IL_4 Produces IL_10 IL-10 (Anti-inflammatory) Th2_Cells->IL_10 Produces Enhanced_HI Enhanced Humoral Immunity Th2_Cells->Enhanced_HI Leads to

Carbaryl's impact on the Th1/Th2 immune balance.

Methomyl: A Focus on Hepatotoxicity and Oxidative Stress

Methomyl, another N-methylcarbamate insecticide, has been shown to induce liver toxicity. The underlying mechanism is believed to involve the induction of oxidative stress.

Quantitative Data Summary
ParameterIn-Vitro (Isolated Rat Hepatocytes)In-Vivo (Mice Liver, 30-day exposure)
Thiobarbituric Acid Reactive Substances (TBARS) IncreasedSignificantly Increased
Reduced Glutathione (GSH) Levels DecreasedSignificantly Decreased
Superoxide Dismutase (SOD) Activity DecreasedSignificantly Decreased
Catalase (CAT) Activity DecreasedSignificantly Decreased

Data compiled from studies on methomyl-induced oxidative stress[9][10][11][12]. A direct side-by-side quantitative comparison for all parameters was not available in a single study.

Experimental Protocols

In-Vitro Hepatotoxicity Assay

This assay evaluates the toxic effects of a substance on liver cells in culture.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the liver of a donor animal (e.g., a rat) through a collagenase perfusion technique.

  • Cell Culture: The isolated hepatocytes are cultured in a suitable medium that supports their viability and function.

  • Treatment: The cultured hepatocytes are exposed to different concentrations of methomyl for a specified duration.

  • Oxidative Stress Assessment:

    • Lipid Peroxidation: The level of lipid peroxidation is measured by quantifying malondialdehyde (MDA) or TBARS.

    • Antioxidant Levels: The intracellular concentration of reduced glutathione (GSH) is measured.

    • Antioxidant Enzyme Activity: The activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are determined using specific enzyme activity assays.

In-Vivo Hepatotoxicity and Oxidative Stress Study

This study investigates the effects of a substance on the liver of a living animal.

  • Animal Treatment: Animals (e.g., mice) are administered methomyl, typically through oral gavage, for a defined period.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and their livers are collected.

  • Homogenate Preparation: A portion of the liver tissue is homogenized to prepare a liver homogenate.

  • Biochemical Analysis: The liver homogenate is used to measure the same oxidative stress parameters as in the in-vitro assay: TBARS levels, GSH content, and the activities of SOD and CAT.[9][12]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for all three carbamates—propoxur, carbaryl, and methomyl—is the inhibition of the enzyme acetylcholinesterase (AChE).[13] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Overstimulation Continuous Nerve Stimulation AChE->Overstimulation Accumulation of ACh leads to Nerve_Impulse Nerve Impulse Carbamate Amino N-methylcarbamate (Propoxur, Carbaryl, Methomyl) Carbamate->AChE Inhibits Nerve_Impulse->Acetylcholine Releases

Mechanism of acetylcholinesterase inhibition by Amino N-methylcarbamates.

References

Benchmarking New Amino N-methylcarbamate Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The development of novel cholinesterase inhibitors is a cornerstone of research aimed at treating neurodegenerative diseases such as Alzheimer's disease. Among the various chemical scaffolds explored, Amino N-methylcarbamate derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the performance of several recently developed this compound derivatives against established drugs, supported by experimental data.

Performance Comparison of Cholinesterase Inhibitors

The inhibitory potency of new this compound derivatives is typically evaluated against two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength, with lower values indicating higher potency. The following table summarizes the IC50 values for selected novel derivatives and compares them with established cholinesterase inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)Selectivity (AChE/BuChE)
Novel this compound Derivatives Established Drugs
Benzyl {3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate (2)AChE50.21RivastigmineAChE45.22.26 (for compound 2)
BuChE22.23[1]BuChE29.8
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (15)AChE36.05[1]GalantamineAChE0.91.68 (for compound 12)
BuChE60.54BuChE12.5
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[2]0.13 (for this compound)
BuChE5.10
2-(phenylcarbamoyl)phenyl diphenylcarbamateAChE65.200.02 (for this compound)
BuChE1.60[2]

Experimental Protocols

The determination of the inhibitory activity of the this compound derivatives is crucial for their benchmarking. The most commonly employed method is the spectrophotometric Ellman's method.

Ellman's Method for Determination of Cholinesterase Inhibition

This assay measures the activity of acetylcholinesterase (or butyrylcholinesterase) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant AChE.

  • Butyrylcholinesterase (BuChE) from equine serum or human serum.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compounds (novel this compound derivatives).

  • Reference inhibitors (e.g., Rivastigmine, Galantamine).

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).

  • Add the test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway: Cholinesterase Inhibition by Carbamates

The primary mechanism of action of this compound derivatives involves the reversible carbamoylation of the serine residue in the active site of cholinesterase enzymes. This inactivation of the enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) Carbamate This compound Derivative Carbamate->AChE Inhibition

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

Experimental Workflow: IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 values for the novel this compound derivatives.

IC50_Workflow Start Prepare Reagents (Enzyme, Substrate, DTNB, Buffers) Prepare_Compounds Prepare Serial Dilutions of Test Compounds & References Start->Prepare_Compounds Plate_Setup Set up 96-well Plate: Buffer, DTNB, Enzyme Prepare_Compounds->Plate_Setup Incubation Add Compounds/References & Incubate Plate_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Analysis Plot Dose-Response Curve & Determine IC50 Calculation->Analysis End Report IC50 Values Analysis->End

Caption: Workflow for determining the IC50 values of cholinesterase inhibitors.

References

A Comparative Guide to the Metabolic Pathways of Carbofuran and Aldicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two prominent N-methylcarbamate insecticides: Carbofuran and Aldicarb. The information presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and environmental science.

Introduction

Carbofuran and Aldicarb are widely used N-methylcarbamate pesticides that exert their insecticidal effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. Understanding the metabolic fate of these compounds in mammals is crucial for assessing their toxicological risk and developing strategies for detoxification. This guide outlines the primary metabolic pathways, presents key quantitative data, and details the experimental protocols used to elucidate these processes.

Comparative Metabolic Pathways

The metabolism of Carbofuran and Aldicarb proceeds through distinct primary pathways. Carbofuran is primarily metabolized through oxidation of its furan ring, while Aldicarb undergoes oxidation of its sulfur atom.

Carbofuran Metabolism

The principal metabolic transformation of Carbofuran is the hydroxylation of the furan ring to produce 3-hydroxycarbofuran. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform responsible for this transformation in humans. The resulting 3-hydroxycarbofuran can be further oxidized to 3-ketocarbofuran. Both of these metabolites retain anticholinesterase activity. A secondary pathway involves the hydrolysis of the carbamate ester bond, which leads to the formation of carbofuran phenol and is considered a detoxification step.[1]

Aldicarb Metabolism

The metabolism of Aldicarb is initiated by the rapid oxidation of the thioether group to form aldicarb sulfoxide. This is followed by a slower oxidation to aldicarb sulfone. Both aldicarb sulfoxide and aldicarb sulfone are potent acetylcholinesterase inhibitors, and the initial oxidation is therefore considered a bioactivation step. These oxidative steps are catalyzed by both cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.[2] Subsequent hydrolysis of the carbamate ester linkage of the parent compound and its oxidative metabolites leads to the formation of corresponding oximes and nitriles, which are less toxic.[2]

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the metabolism of Carbofuran and Aldicarb, providing a basis for their comparative assessment.

Table 1: In Vitro Enzyme Kinetics of Carbofuran and Aldicarb Metabolism in Rat Liver Microsomes

ParameterCarbofuran (3-Hydroxylation)Aldicarb (Sulfoxidation)
Km (µM) 1050184
Vmax (µmol/min/mg protein) Data not available5.41

Source:[2]

Table 2: In Vivo Excretion Profile of Carbofuran and Aldicarb in Rats (Following Oral Administration)

Excretion Route / Metabolite ProfileCarbofuranAldicarb
% of Dose in Urine (8 hours) 14-15%~80% (within 24 hours)
% of Dose in Feces (8 hours) < 1%Data not available for specific timeframe, but minor route
% of Dose as CO2 (8 hours) 41-47%Not a major route
% of Dose Remaining in Carcass (8 hours) 30-31%Low, not specified
Major Urinary Metabolites (% of urinary radioactivity) Qualitative data available (conjugates of 3-hydroxycarbofuran)Aldicarb sulfoxide (40%), Sulfoxide oxime (30%)

Source:[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the metabolism of Carbofuran and Aldicarb.

In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of N-methylcarbamates using liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of Carbofuran hydroxylation or Aldicarb sulfoxidation.

Materials:

  • Rat liver microsomes

  • Carbofuran or Aldicarb standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing rat liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and a range of substrate concentrations (Carbofuran or Aldicarb) bracketing the expected Km value.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction rate is linear over this period.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the formation of the metabolite (3-hydroxycarbofuran or aldicarb sulfoxide) using a validated HPLC method with an appropriate internal standard.

  • Data Analysis: Plot the initial velocity of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

In Vivo Metabolism and Excretion Study in Rats

This protocol describes a typical in vivo study to determine the metabolic fate and excretion of a radiolabeled N-methylcarbamate.

Objective: To determine the routes and rates of excretion and to identify and quantify the major metabolites of Carbofuran or Aldicarb in rats.

Materials:

  • Male Sprague-Dawley rats

  • Radiolabeled ([¹⁴C]) Carbofuran or Aldicarb

  • Metabolic cages designed for the separate collection of urine, feces, and expired air (CO2).

  • Scintillation counter for radioactivity measurement.

  • Analytical instrumentation for metabolite identification (e.g., HPLC-MS/MS, GC-MS).

Procedure:

  • Animal Acclimation: Acclimate rats to the metabolic cages for a few days prior to the study.

  • Dosing: Administer a single oral dose of the radiolabeled compound to each rat.

  • Sample Collection: Collect urine, feces, and expired CO2 at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for a period sufficient to account for the majority of the radioactivity (typically 48-72 hours).

  • Radioactivity Measurement: Homogenize feces and determine the total radioactivity in urine, feces, and CO2 trapping solution using a liquid scintillation counter.

  • Metabolite Profiling: Pool urine samples from each time point and analyze for metabolites. This may involve enzymatic hydrolysis of conjugates (e.g., with β-glucuronidase/sulfatase) prior to extraction and chromatographic analysis.

  • Metabolite Identification and Quantification: Identify and quantify the metabolites using appropriate analytical techniques (e.g., HPLC with a radioactivity detector, followed by mass spectrometry for structural confirmation).

  • Data Analysis: Calculate the percentage of the administered dose excreted via each route and the percentage of each metabolite in the excreta.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of Carbofuran and Aldicarb, as well as a typical experimental workflow for an in vitro metabolism study.

Carbofuran_Metabolism Carbofuran Carbofuran Metabolite1 3-Hydroxycarbofuran Carbofuran->Metabolite1 CYP450 (major) (e.g., CYP3A4) Metabolite3 Carbofuran Phenol Carbofuran->Metabolite3 Hydrolysis (Detoxification) Metabolite2 3-Ketocarbofuran Metabolite1->Metabolite2 Oxidation Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates

Metabolic pathway of Carbofuran.

Aldicarb_Metabolism Aldicarb Aldicarb Metabolite1 Aldicarb Sulfoxide Aldicarb->Metabolite1 Sulfoxidation (CYP, FMO) Metabolite3 Aldicarb Oxime Aldicarb->Metabolite3 Hydrolysis Metabolite2 Aldicarb Sulfone Metabolite1->Metabolite2 Oxidation Metabolite4 Aldicarb Nitrile Metabolite1->Metabolite4 Hydrolysis & Dehydration

Metabolic pathway of Aldicarb.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Microsomes, Buffer, Substrate) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by HPLC F->G H Determine Km and Vmax G->H

Workflow for In Vitro Metabolism Assay.

References

A Comparative Analysis of the Toxicity of N-Methylcarbamate Insecticides and Their Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of three prominent N-methylcarbamate insecticides—carbaryl, carbofuran, and aldicarb—and their primary metabolites. The information presented herein is supported by experimental data to facilitate an objective assessment of their relative toxicities and mechanisms of action.

Executive Summary

N-methylcarbamate insecticides are a class of pesticides that exert their primary toxic effect through the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The metabolic transformation of these parent compounds in biological systems can significantly alter their toxicity, with some metabolites exhibiting equal or even greater toxic potential than the parent compound. This guide will delve into the acute toxicity, metabolic pathways, and mechanisms of action of carbaryl, carbofuran, and aldicarb, providing a comparative framework for researchers.

Comparative Acute Toxicity

The acute toxicity of the selected N-methylcarbamate insecticides and their metabolites is summarized in Table 1. The data, presented as LD50 values (the dose required to be lethal to 50% of a test population), were primarily determined in rats via oral administration.

CompoundMetabolite(s)Test SpeciesRoute of AdministrationLD50 (mg/kg)
Carbaryl RatOral300 - 850
1-NaphtholRatOral2590
Carbofuran RatOral8 - 14[1]
3-Hydroxycarbofuran--Data not available
Aldicarb RatOral0.83 - 1.5[2]
Aldicarb sulfoxideRatOral0.88[2]
Aldicarb sulfoneRatOral25[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for N-methylcarbamates and their active metabolites is the inhibition of acetylcholinesterase (AChE). This is achieved through the carbamylation of a serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze acetylcholine. Unlike organophosphates, this inhibition is reversible. The potency of this inhibition is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundMetabolite(s)IC50 (AChE Inhibition)
Carbaryl ~2.9 µM
1-NaphtholData not available
Carbofuran 3.3 x 10⁻⁸ M[3]
3-HydroxycarbofuranData not available
Aldicarb Data not available
Aldicarb sulfoxideMore potent than aldicarb
Aldicarb sulfoneLess potent than aldicarb

Metabolic Pathways

The biotransformation of N-methylcarbamates is a critical determinant of their overall toxicity and duration of action. The primary metabolic routes involve oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes in the liver.

Carbaryl Metabolism

Carbaryl is primarily metabolized through two main pathways: hydrolysis to 1-naphthol and hydroxylation of the aromatic ring. 1-naphthol is then conjugated and excreted.

G Carbaryl Carbaryl Hydrolysis Hydrolysis Carbaryl->Hydrolysis Esterases Hydroxylation Hydroxylation Carbaryl->Hydroxylation CYP450 Naphthol 1-Naphthol Hydrolysis->Naphthol Hydroxycarbaryl 4- and 5-Hydroxycarbaryl Hydroxylation->Hydroxycarbaryl Conjugates Glucuronide and Sulfate Conjugates Naphthol->Conjugates Hydroxycarbaryl->Conjugates

Metabolic pathway of Carbaryl.
Carbofuran Metabolism

Carbofuran undergoes oxidation to form 3-hydroxycarbofuran, which is a major and also toxic metabolite. Further oxidation leads to 3-ketocarbofuran.[4]

G Carbofuran Carbofuran Oxidation1 Oxidation Carbofuran->Oxidation1 CYP450 Hydroxycarbofuran 3-Hydroxycarbofuran Oxidation1->Hydroxycarbofuran Oxidation2 Oxidation Ketocarbofuran 3-Ketocarbofuran Oxidation2->Ketocarbofuran Hydroxycarbofuran->Oxidation2 CYP450

Metabolic pathway of Carbofuran.
Aldicarb Metabolism

Aldicarb is rapidly oxidized to aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone. Both of these metabolites are also potent acetylcholinesterase inhibitors.[2]

G Aldicarb Aldicarb Oxidation1 Rapid Oxidation Aldicarb->Oxidation1 Sulfoxide Aldicarb Sulfoxide Oxidation1->Sulfoxide Oxidation2 Slow Oxidation Sulfone Aldicarb Sulfone Oxidation2->Sulfone Sulfoxide->Oxidation2

Metabolic pathway of Aldicarb.

Signaling Pathway and Experimental Workflow

Cholinergic Synapse Disruption

The accumulation of acetylcholine at the synaptic cleft due to AChE inhibition leads to the over-activation of muscarinic and nicotinic acetylcholine receptors, causing the characteristic signs of carbamate poisoning.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA + Choline ACh Acetylcholine (ACh) AcetylCoA->ACh Choline Acetyltransferase AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis Response Cellular Response AChR->Response Carbamate N-Methylcarbamate Carbamate->AChE Inhibition

Inhibition of Acetylcholinesterase at the Cholinergic Synapse.
Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the comparative toxicity of a parent carbamate and its metabolites is outlined below.

G cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies AnimalModels Animal Models (e.g., Rats) Dosing Oral Gavage Dosing (Parent Compound & Metabolites) AnimalModels->Dosing LD50 LD50 Determination (OECD Guidelines 420/423) Dosing->LD50 Metabolism Metabolism Studies (Urine/Tissue Analysis) Dosing->Metabolism AChE_Assay AChE Inhibition Assay (Ellman's Method) Dosing->AChE_Assay Tissue Samples IC50 IC50 Determination AChE_Assay->IC50

Experimental workflow for toxicity assessment.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of the compounds is typically determined following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically TG 420 (Acute Oral Toxicity - Fixed Dose Procedure) or TG 423 (Acute Oral Toxicity - Acute Toxic Class Method).[5][6][7][8][9]

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept to a minimum.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory potency of the parent compounds and their metabolites on AChE activity is commonly assessed using a modified Ellman's method.[10]

  • Enzyme Source: Purified acetylcholinesterase from bovine erythrocytes or recombinant human acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor (parent carbamate or metabolite).

    • The substrate (ATCI) is added to initiate the enzymatic reaction.

    • AChE hydrolyzes ATCI to thiocholine and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Metabolism Studies

In vivo and in vitro methods are employed to elucidate the metabolic fate of N-methylcarbamates.

  • In Vivo:

    • Radiolabeled (e.g., ¹⁴C) parent compound is administered to test animals (e.g., rats).

    • Urine, feces, and tissues are collected at various time points.

    • Metabolites are extracted, separated (e.g., by high-performance liquid chromatography - HPLC), and identified (e.g., by mass spectrometry - MS).

  • In Vitro:

    • The parent compound is incubated with liver microsomes, which contain cytochrome P450 enzymes.

    • The formation of metabolites is monitored over time using techniques like HPLC-MS.

Conclusion

The toxicity of N-methylcarbamate insecticides is a complex interplay between the parent compound and its metabolites. As demonstrated with aldicarb, metabolic activation can lead to compounds with comparable or even enhanced toxicity. Conversely, as seen with carbaryl, metabolism can also be a detoxification pathway. A thorough understanding of these metabolic transformations and the relative potencies of the resulting metabolites is crucial for accurate risk assessment and the development of safer alternatives. The experimental protocols outlined in this guide provide a framework for conducting such comparative toxicity studies.

References

A Researcher's Guide to Amino N-methylcarbamates: Validation of Aminocarb as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminocarb, a representative Amino N-methylcarbamate, with other acetylcholinesterase (AChE) inhibitors. This document outlines its performance, supported by experimental data, to validate its use as a research tool.

Amino N-methylcarbamates are a class of organic compounds that function as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the level and duration of acetylcholine at the cholinergic synapse, making them valuable tools for studying the cholinergic nervous system and for screening potential therapeutic agents. Aminocarb, a well-characterized N-methylcarbamate insecticide, serves as a representative example for validating this class of compounds for research applications.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Aminocarb and other N-methylcarbamates act as pseudo-irreversible inhibitors of AChE. The carbamate moiety of the inhibitor is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme complex. This carbamylated enzyme is temporarily inactive. However, unlike the stable phosphorylation caused by organophosphates, the carbamoyl-enzyme bond is susceptible to hydrolysis, allowing the enzyme to eventually regenerate its activity. This reversible nature of inhibition is a key characteristic of carbamate-based AChE inhibitors.[1]

Performance Comparison of Acetylcholinesterase Inhibitors

The efficacy of an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. This section compares the in vitro potency of Aminocarb against other commonly used AChE inhibitors.

CompoundClassTarget EnzymeIC50 (M)Source OrganismReference
Aminocarb N-methylcarbamateAcetylcholinesterase1.01 x 10⁻⁵Brook Trout (Brain)[1]
Carbofuran N-methylcarbamateAcetylcholinesterase2.5 x 10⁻⁸Human (Erythrocytes)[2]
Physostigmine Carbamate AlkaloidAcetylcholinesterase1.4 - 1.5 x 10⁻⁸Human (Brain)
Neostigmine CarbamateAcetylcholinesterase6.2 x 10⁻⁸Human

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here are for comparative purposes and are compiled from different studies.

Alternatives to Aminocarb as a Research Tool

Several other classes of compounds are utilized as research tools for the inhibition of acetylcholinesterase.

  • Other Carbamates:

    • Carbofuran: A potent N-methylcarbamate insecticide also used extensively in research to study cholinergic mechanisms.

    • Physostigmine: A naturally occurring carbamate alkaloid that readily crosses the blood-brain barrier, making it a valuable tool for studying central cholinergic pathways.

    • Neostigmine: A quaternary ammonium carbamate that does not cross the blood-brain barrier, useful for studying peripheral cholinergic effects.

  • Organophosphates:

    • These compounds, such as paraoxon and malathion, are irreversible inhibitors of AChE. They are often used to model conditions of cholinergic hyperstimulation and to study the mechanisms of nerve agent toxicity.[1][3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Aminocarb) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of AChE enzyme solution to each well.

  • Incubate the plate at 25°C for 10-15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 10-15 minutes.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of a compound on cultured cells.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • Test compound (e.g., Aminocarb)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4]

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Cholinergic Signaling and Experimental Workflows

To better understand the context in which Amino N-methylcarbamates are used, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for screening AChE inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis (ChAT) Choline->ACh_synthesis Choline_reuptake Choline Transporter Choline->Choline_reuptake Reuptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle ACh_in_vesicle ACh ACh_vesicle->ACh_in_vesicle ACh_released ACh ACh_in_vesicle->ACh_released Release Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Ca_ion->ACh_in_vesicle triggers vesicle fusion AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Nicotinic_Receptor Nicotinic ACh Receptor (nAChR) ACh_released->Nicotinic_Receptor Binds to Muscarinic_Receptor Muscarinic ACh Receptor (mAChR) ACh_released->Muscarinic_Receptor Binds to AChE->Choline produces Aminocarb Aminocarb Aminocarb->AChE Inhibits Na_ion Na⁺ Nicotinic_Receptor->Na_ion opens channel Postsynaptic_Effect Postsynaptic Effect (Depolarization) Muscarinic_Receptor->Postsynaptic_Effect activates G-protein signaling Na_ion->Postsynaptic_Effect

Caption: Cholinergic signaling pathway and the site of action of Aminocarb.

AChE_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (e.g., Aminocarb analogs) Plate_Setup Plate Compounds & Controls in 96-well Plate Compound_Library->Plate_Setup AChE_Solution Prepare AChE Solution Pre_incubation Add AChE & Pre-incubate with Compounds AChE_Solution->Pre_incubation Substrate_Solution Prepare Substrate (ATCI) & DTNB Solution Reaction_Initiation Add ATCI & DTNB to Initiate Reaction Substrate_Solution->Reaction_Initiation Plate_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Absorbance_Reading Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Initiation->Absorbance_Reading Calculate_Inhibition Calculate % Inhibition vs. Control Absorbance_Reading->Calculate_Inhibition Dose_Response_Curve Generate Dose-Response Curves Calculate_Inhibition->Dose_Response_Curve IC50_Determination Determine IC50 Values Dose_Response_Curve->IC50_Determination Hit_Identification Identify Potent Inhibitors (Hits) IC50_Determination->Hit_Identification

Caption: Experimental workflow for screening acetylcholinesterase inhibitors.

Conclusion

Aminocarb, as a representative this compound, is a moderately potent, reversible inhibitor of acetylcholinesterase. Its primary mechanism of action through carbamylation of the enzyme's active site is well-understood. When compared to other research tools, its potency is lower than that of other carbamates like carbofuran and physostigmine.

Strengths as a research tool:

  • Reversible Inhibition: Allows for the study of transient cholinergic effects and the recovery of enzyme function.

  • Well-Characterized Class: The mechanism of N-methylcarbamates is extensively documented.

Weaknesses as a research tool:

  • Lower Potency: Compared to other available carbamate inhibitors, higher concentrations of Aminocarb may be required to achieve significant AChE inhibition.

  • Potential for Off-Target Effects: As with many pesticides, the specificity of Aminocarb for AChE over other cellular targets should be considered and evaluated in the context of the specific research question.

  • Toxicity: Carbamates are known to be toxic, and appropriate safety precautions must be taken during handling and in experimental design.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Amino N-methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds such as Amino N-methylcarbamate. Adherence to strict safety protocols and operational plans is critical to minimize risk and ensure a safe research environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, based on the safety profiles of closely related N-methylcarbamate compounds.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Respirator: A NIOSH-approved respirator is recommended, especially if the process could generate dust.[1] - Gloves: Chemical-resistant gloves (e.g., natural rubber, polyethylene, or neoprene) are mandatory.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[2] - Lab Coat: A standard lab coat should be worn.
Dissolving and Solution Preparation - Gloves: Chemical-resistant gloves are required.[1] - Eye Protection: Chemical splash goggles are essential to protect against splashes.[2] - Lab Coat: A chemical-resistant lab coat or apron is recommended over a standard lab coat. - Ventilation: All work should be performed in a certified chemical fume hood.
Administering the Compound - Gloves: Chemical-resistant gloves must be worn.[1] - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard lab coat is necessary.
Waste Disposal - Gloves: Heavy-duty, chemical-resistant gloves should be used. - Eye Protection: Chemical splash goggles are recommended. - Lab Coat: A chemical-resistant lab coat or apron is advised.

Experimental Protocol for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol outlines the safe handling procedures from receipt of the compound to its final disposal.

1. Preparation and Pre-handling:

  • Before handling, ensure that the Safety Data Sheet (SDS) for a related N-methylcarbamate is readily accessible.
  • Verify that all necessary PPE is available and in good condition.
  • Ensure that a chemical fume hood is certified and functioning correctly.
  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.
  • Use a disposable weighing boat or paper.
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

3. Handling and Administration:

  • When working with the compound, always wear the appropriate PPE as detailed in the table above.
  • Avoid skin contact; if contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.[3]
  • Do not eat, drink, or smoke in the laboratory.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[3]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Ventilate the area and wash the spill site after the material has been removed.

5. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Visualizing Safe Handling and Emergency Procedures

To further clarify the procedural workflows, the following diagrams illustrate the key steps for safe handling and emergency response.

Safe_Handling_Workflow A Preparation (Review SDS, Check PPE & Fume Hood) B Weighing & Dissolving (Inside Fume Hood) A->B C Handling & Administration (Wear appropriate PPE) B->C D Decontamination (Clean work area, wash hands) C->D E Waste Disposal (Dispose as hazardous waste) D->E

Safe Handling Workflow for this compound.

Emergency_Procedure Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill / Exposure Assess->LargeSpill Major Cleanup Contain & Clean Up (Use spill kit) SmallSpill->Cleanup Evacuate Evacuate Area & Alert Supervisor LargeSpill->Evacuate FirstAid Administer First Aid (Eyewash / Shower) LargeSpill->FirstAid Dispose Dispose of Waste Properly Cleanup->Dispose SeekMedical Seek Medical Attention Evacuate->SeekMedical FirstAid->SeekMedical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.